Product packaging for Decanoyl-RVKR-CMK TFA(Cat. No.:)

Decanoyl-RVKR-CMK TFA

Cat. No.: B13920085
M. Wt: 858.4 g/mol
InChI Key: QYMXBIIZDOWKAX-GRDOVIKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decanoyl-RVKR-CMK TFA is a useful research compound. Its molecular formula is C36H67ClF3N11O7 and its molecular weight is 858.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H67ClF3N11O7 B13920085 Decanoyl-RVKR-CMK TFA

Properties

Molecular Formula

C36H67ClF3N11O7

Molecular Weight

858.4 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1

InChI Key

QYMXBIIZDOWKAX-GRDOVIKDSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine endoproteases.[1][2] Its primary mechanism of action involves the covalent modification of the active site of these enzymes, thereby preventing the proteolytic processing of a wide array of precursor proteins. This inhibitory activity has significant implications for various physiological and pathological processes, including viral infections, cancer, and neuroendocrine functions. This guide provides a comprehensive overview of the mechanism of action of Decanoyl-RVKR-CMK, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Proprotein Convertases

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of subtilisin/kexin-like proprotein convertases.[1][2] This family includes seven key enzymes: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] These enzymes are crucial for the maturation of a multitude of precursor proteins, which they cleave at specific basic amino acid recognition sites.

The inhibitory action of Decanoyl-RVKR-CMK is attributed to its peptide sequence (Arg-Val-Lys-Arg), which mimics the consensus cleavage site of many PC substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue within the enzyme's catalytic triad.[4] This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates. X-ray diffraction studies have elucidated this interaction, highlighting the formation of a hemiketal tetrahedral intermediate between the Ser368 of furin and the carbonyl carbon of Decanoyl-RVKR-CMK.[4]

Signaling Pathway of Proprotein Convertase Inhibition

The following diagram illustrates the general mechanism of proprotein convertase inhibition by Decanoyl-RVKR-CMK.

Proprotein_Convertase_Inhibition Mechanism of Proprotein Convertase Inhibition cluster_0 Normal Proprotein Processing cluster_1 Inhibition by Decanoyl-RVKR-CMK Proprotein Inactive Proprotein (e.g., pro-hormone, pro-growth factor, viral glycoprotein) PC Proprotein Convertase (e.g., Furin) Proprotein->PC Binding to Active Site Active_Protein Active Mature Protein PC->Active_Protein Cleavage at Consensus Site Biological_Effect Downstream Biological Effect Active_Protein->Biological_Effect Decanoyl_RVKR_CMK Decanoyl-RVKR-CMK PC_inhibitor Proprotein Convertase (e.g., Furin) Decanoyl_RVKR_CMK->PC_inhibitor Competitive Binding Inactive_PC Inactive Proprotein Convertase No_Cleavage No Cleavage of Proprotein PC_inhibitor->Inactive_PC Irreversible Covalent Modification PC_inhibitor->No_Cleavage Proprotein_inhibitor Inactive Proprotein Proprotein_inhibitor->PC_inhibitor Antiviral_Mechanism Antiviral Mechanism of Decanoyl-RVKR-CMK cluster_0 Viral Entry Pathway cluster_1 Inhibition of Viral Entry Virus Virus with uncleaved glycoprotein (e.g., Spike, prM) Host_Cell Host Cell Virus->Host_Cell Attachment Furin Furin (in Trans-Golgi Network or at cell surface) Virus->Furin Endosome Endosome Host_Cell->Endosome Endocytosis Cleaved_Virus Virus with cleaved glycoprotein Furin->Cleaved_Virus Glycoprotein Cleavage Fusion Membrane Fusion Cleaved_Virus->Fusion Infection Viral RNA Release & Replication Fusion->Infection Decanoyl_RVKR_CMK Decanoyl-RVKR-CMK Furin_inhibitor Furin Decanoyl_RVKR_CMK->Furin_inhibitor Inhibition Inactive_Furin Inactive Furin No_Cleavage Glycoprotein Cleavage Blocked No_Infection Infection Prevented No_Cleavage->No_Infection Furin_inhibitor->Inactive_Furin Furin_inhibitor->No_Cleavage Virus_inhibitor Virus with uncleaved glycoprotein Virus_inhibitor->Furin_inhibitor Experimental_Workflow Antiviral Efficacy Testing Workflow start Start cell_culture Cell Culture (e.g., Vero E6) start->cell_culture plaque_assay Plaque Reduction Assay cell_culture->plaque_assay western_blot Western Blot Analysis cell_culture->western_blot qrt_pcr qRT-PCR Analysis cell_culture->qrt_pcr inhibitor_prep Prepare Decanoyl-RVKR-CMK Serial Dilutions inhibitor_prep->plaque_assay inhibitor_prep->western_blot inhibitor_prep->qrt_pcr virus_stock Prepare Virus Stock virus_stock->plaque_assay virus_stock->western_blot virus_stock->qrt_pcr ic50 Determine IC50 plaque_assay->ic50 cleavage_inhibition Assess Protein Cleavage Inhibition western_blot->cleavage_inhibition replication_inhibition Quantify Viral Replication Inhibition qrt_pcr->replication_inhibition end End ic50->end cleavage_inhibition->end replication_inhibition->end

References

A Technical Guide to Proprotein Convertase Inhibition by Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. Proprotein convertases are critical for the maturation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins[1][2][3]. Their role in pathological processes such as viral infection and cancer makes them significant therapeutic targets[1][4][5]. Decanoyl-RVKR-CMK serves as a vital research tool for elucidating the function of these enzymes and as a lead compound in drug discovery.

Mechanism of Action

Decanoyl-RVKR-CMK, also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone, is a synthetic, modified peptide inhibitor[1]. Its mechanism is twofold:

  • Target Specificity : The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the polybasic cleavage site recognized by a subset of proprotein convertases, including furin, PC1/3, PC5/6, and PACE4[2][3]. This sequence directs the inhibitor to the enzyme's active site.

  • Irreversible Inhibition : The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This alkylation results in the irreversible inactivation of the enzyme.

The decanoyl group, a ten-carbon acyl chain, enhances the cell permeability of the molecule, allowing it to inhibit both extracellular and intracellular proprotein convertases[1][6].

cluster_0 Proprotein Convertase Active Site cluster_1 Inhibition Process Enzyme PC Enzyme (e.g., Furin) ActiveSite Catalytic Triad (contains Histidine) Recognition RVKR sequence binds to substrate pocket ActiveSite->Recognition Inhibitor Decanoyl-RVKR-CMK Inhibitor->Recognition 1. Recognition CovalentBond CMK group forms covalent bond with Histidine Recognition->CovalentBond 2. Reaction Inactivation Irreversibly Inactivated Enzyme CovalentBond->Inactivation 3. Result

Figure 1: Mechanism of irreversible inhibition by Decanoyl-RVKR-CMK.

Quantitative Inhibition Data

Decanoyl-RVKR-CMK is a pan-inhibitor of the seven subtilisin/kexin-like proprotein convertases[1][7]. Its inhibitory potency varies among the different family members.

Table 1: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK

Proprotein Convertase Ki Value (nM)
PC2 (SPC2) 0.36
PC5/6 (SPC6) 0.12
PC7 (SPC7) 0.12
Furin (SPC1) ~1.0
PC1/3 (SPC3) 2.0
PACE4 (SPC4) 3.6

Data sourced from[8].

Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cell-Based Assays

Application / Virus Assay Type IC50 Value
SARS-CoV-2 Plaque Reduction Assay 57 nM
HPV16 Pseudovirus Infection Assay ~50 nM

Data sourced from[9][10][11].

Affected Signaling Pathways and Biological Processes

By blocking proprotein convertases, Decanoyl-RVKR-CMK disrupts numerous biological pathways that depend on the proteolytic maturation of precursor proteins.

  • Viral Pathogenesis : The inhibitor blocks the maturation of viral envelope glycoproteins, which is essential for the infectivity of many viruses, including SARS-CoV-2, flaviviruses (like Zika and Japanese Encephalitis Virus), and human cytomegalovirus[6][9][10]. For SARS-CoV-2, it prevents the furin-mediated cleavage of the Spike (S) protein, a critical step for viral entry into host cells[9][12].

  • Endocrine and Neuronal Function : It inhibits the processing of prohormones and neuropeptides, such as proendothelin-1 (proET-1) and the neuronal polypeptide VGF, affecting processes like vasoconstriction and regulated secretion in neuronal cells[7][9][10].

  • Cell Growth and Differentiation : The inhibitor has been shown to interfere with the Notch1 signaling pathway by preventing the processing of the Notch1 receptor[13]. This pathway is crucial for cell-fate determination, and its inhibition can promote the differentiation of ciliated cells in the airway epithelium[13].

cluster_0 Protein Processing Pathway cluster_1 Inhibition Proprotein Pro-protein Substrate (e.g., pro-Notch1, pro-Spike) TGN trans-Golgi Network (TGN) Proprotein->TGN Cleavage Proteolytic Cleavage at RVKR site TGN->Cleavage Furin acts on substrate Furin Furin (PC) Furin->Cleavage MatureProtein Active Mature Protein Cleavage->MatureProtein BioActivity Downstream Biological Activity MatureProtein->BioActivity Inhibitor Decanoyl-RVKR-CMK Block Inhibitor->Block

Figure 2: Inhibition of pro-protein processing in the trans-Golgi Network.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are representative protocols for in vitro and cell-based assays.

This protocol is adapted from methodologies used for screening furin-like enzymatic activities in cell lysates[14].

Objective : To determine the IC50 value of Decanoyl-RVKR-CMK against proprotein convertase activity in a cell-free system.

Materials and Reagents :

  • Cell line expressing the target PC (e.g., A549 cells for furin-like activity)[14].

  • Lysis Buffer (20 mM HEPES-KOH pH 7.4, 0.5% Triton X-100, 1 mM CaCl₂)[14].

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).

  • Fluorogenic peptide substrate (e.g., Boc-RVRR-MCA).

  • Decanoyl-RVKR-CMK stock solution (in water or DMSO).

  • 96-well black microplate.

  • Fluorometer (Excitation/Emission ~380/460 nm).

Procedure :

  • Prepare Cell Lysate : Culture cells to confluency, wash with PBS, and collect by scraping. Resuspend the cell pellet in 2x Lysis Buffer (1 mL per 1x10⁶ cells), vortex for 5 minutes, and centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant containing the enzyme[14].

  • Set up Reactions : In a 96-well plate, add varying concentrations of Decanoyl-RVKR-CMK to the wells.

  • Pre-incubation : Add the cell lysate (enzyme source) to each well and pre-incubate with the inhibitor for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction : Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence : Immediately begin kinetic reading of fluorescence intensity over 30-60 minutes at 37°C.

  • Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep_lysate Prepare Cell Lysate (Enzyme Source) start->prep_lysate prep_plate Prepare 96-well plate with serial dilutions of Inhibitor start->prep_plate pre_incubate Add Lysate to wells Pre-incubate (37°C) prep_lysate->pre_incubate prep_plate->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., Boc-RVRR-MCA) pre_incubate->add_substrate measure Kinetic Fluorescence Reading (Fluorometer) add_substrate->measure analyze Calculate Reaction Rates Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Figure 3: Experimental workflow for an in vitro enzyme inhibition assay.

This protocol describes a standard method to evaluate the efficacy of an antiviral compound against a plaque-forming virus, such as Zika Virus (ZIKV) or SARS-CoV-2[6][9].

Objective : To determine the IC50 of Decanoyl-RVKR-CMK on viral infectivity.

Materials and Reagents :

  • Susceptible host cells (e.g., Vero cells).

  • Target virus stock with a known titer.

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Overlay medium (e.g., culture medium with carboxymethyl cellulose or agar).

  • Decanoyl-RVKR-CMK stock solution.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., crystal violet).

Procedure :

  • Cell Seeding : Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Infection : Remove the culture medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Inhibitor Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium containing serial dilutions of Decanoyl-RVKR-CMK. Include a "no inhibitor" control.

  • Incubation : Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Fix and Stain : Remove the overlay medium. Fix the cells with the fixing solution and then stain with crystal violet. The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

  • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value from the dose-response curve.

Summary and Conclusion

Decanoyl-RVKR-CMK is a cornerstone tool for studying the biology of proprotein convertases. As a potent, irreversible, and cell-permeable pan-inhibitor, it has been instrumental in demonstrating the roles of PCs in a multitude of physiological and pathological processes[1][6]. Its utility in virology, oncology, and neurobiology research is well-documented[9][15]. For drug development professionals, it represents a classic example of a peptide-based covalent inhibitor and serves as a benchmark for the development of more selective and clinically viable PC inhibitors.

References

Decanoyl-RVKR-CMK TFA: A Technical Guide to its Role as a Viral Furin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, irreversible inhibitor of proprotein convertases, with a particularly significant role in virology as a furin inhibitor. Furin, a host cell protease, is crucial for the maturation of numerous viral envelope glycoproteins, a process essential for viral infectivity, entry, and propagation. By targeting this host-dependent mechanism, this compound presents a broad-spectrum antiviral strategy. This technical guide provides a comprehensive overview of the mechanism of action, quantitative antiviral efficacy, and experimental protocols related to this compound, serving as a critical resource for researchers in virology and drug development.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the targeting of host factors that are essential for viral replication, as this can offer broad-spectrum activity and a higher barrier to the development of viral resistance. One such class of host factors is the proprotein convertase family of serine proteases, with furin being a prominent member.

Furin is a ubiquitously expressed endoprotease that processes a wide array of precursor proteins in the late secretory pathway.[1] Many viruses have evolved to exploit furin for the proteolytic cleavage of their envelope glycoproteins, a critical step for their maturation and infectivity.[1][2] This cleavage event often exposes the fusion peptide, which is necessary for the virus to fuse with host cell membranes and release its genetic material into the cytoplasm.[3]

Decanoyl-RVKR-CMK is a synthetic, small-molecule peptidyl chloromethylketone that acts as an irreversible inhibitor of furin and other related proprotein convertases.[4] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by furin. The decanoyl group enhances cell permeability, while the chloromethylketone (CMK) moiety irreversibly alkylates the active site histidine of the protease. This guide delves into the technical aspects of this compound's role in virology.

Mechanism of Action in Virology

This compound exerts its antiviral effect by inhibiting the furin-mediated cleavage of viral envelope glycoproteins.[4][5] This inhibition disrupts the viral life cycle at a critical maturation step, leading to the production of non-infectious or poorly infectious virions.

The general mechanism can be summarized as follows:

  • Viral Glycoprotein Synthesis: Viral envelope glycoproteins are synthesized as inactive precursors in the host cell's endoplasmic reticulum.

  • Trafficking and Cleavage: These precursors are then transported through the Golgi apparatus, where they encounter furin. Furin recognizes and cleaves the precursor protein at a specific polybasic cleavage site.[3][6]

  • Inhibition by this compound: In the presence of the inhibitor, the active site of furin is blocked.[4] This prevents the cleavage of the viral glycoprotein precursor.

  • Consequences of Inhibition: The resulting virions carry uncleaved glycoproteins on their surface. These virions may be impaired in their ability to bind to host cell receptors and/or mediate membrane fusion, thus blocking viral entry into new host cells.[4][5]

This mechanism has been demonstrated to be effective against a range of enveloped viruses that rely on furin for their activation, including members of the Flaviviridae, Coronaviridae, and Paramyxoviridae families.[2][4][5]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses in vitro. The following tables summarize the key quantitative data from published studies.

Table 1: Antiviral Activity against Flaviviruses
VirusCell LineAssayParameterValueReference
Zika Virus (ZIKV)VeroPlaque Reduction AssayIC5018.59 µM[7]
Zika Virus (ZIKV)VeroqRT-PCRViral RNA Reduction (100 µM)~2 log10[4]
Japanese Encephalitis Virus (JEV)VeroPlaque Reduction AssayIC5019.91 µM[7]
Japanese Encephalitis Virus (JEV)VeroqRT-PCRViral RNA Reduction (100 µM)2.2 log10[4]
Table 2: Antiviral Activity against Coronaviruses
VirusCell LineAssayParameterValueReference
SARS-CoV-2VeroE6Plaque Reduction AssayIC500.057 µM (57 nM)[5][8]
SARS-CoV-2VeroE6Plaque Reduction AssaySelectivity Index (SI)5,567[5]

Signaling Pathways and Experimental Workflows

Furin-Mediated Viral Glycoprotein Processing and Inhibition

The following diagram illustrates the central role of furin in processing viral glycoproteins and how this compound intervenes in this pathway.

Furin_Inhibition cluster_virus Viral Life Cycle cluster_host Host Cell Viral Entry Viral Entry Replication Replication Viral Glycoprotein Precursor Viral Glycoprotein Precursor Replication->Viral Glycoprotein Precursor Assembly Assembly Infectious Virion Infectious Virion Assembly->Infectious Virion Egress Egress Golgi Golgi Furin Furin Golgi->Furin Processing Cleaved Glycoprotein Cleaved Glycoprotein Furin->Cleaved Glycoprotein Non-infectious Virion Non-infectious Virion Furin->Non-infectious Virion Blocked Cleavage Viral Glycoprotein Precursor->Golgi Cleaved Glycoprotein->Assembly Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK->Furin Inhibition Infectious Virion->Egress Non-infectious Virion->Egress

Caption: Furin-mediated cleavage of viral glycoproteins and its inhibition by Decanoyl-RVKR-CMK.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines a typical experimental workflow to evaluate the antiviral efficacy of this compound.

Antiviral_Workflow cluster_assays Quantification Methods Cell_Culture 1. Seed Host Cells Infection 2. Infect with Virus Cell_Culture->Infection Treatment 3. Treat with Decanoyl-RVKR-CMK Infection->Treatment Incubation 4. Incubate Treatment->Incubation Harvest 5. Harvest Supernatant and Cells Incubation->Harvest Quantification 6. Quantify Viral Load Harvest->Quantification Plaque_Assay Plaque Assay (Infectious Titer) Quantification->Plaque_Assay qRT_PCR qRT-PCR (Viral RNA) Quantification->qRT_PCR Western_Blot Western Blot (Viral Protein) Quantification->Western_Blot

Caption: A generalized experimental workflow for assessing the antiviral activity of Decanoyl-RVKR-CMK.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound stock solution

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the viral inoculum and add the different concentrations of the inhibitor or a vehicle control (e.g., DMSO).

  • After a 1-hour incubation, remove the inhibitor-containing medium and overlay the cells with the overlay medium containing the respective concentrations of the inhibitor.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication and release.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing DNA polymerase and dNTPs)

  • Virus-specific primers and probe

  • qPCR instrument

Procedure:

  • Infect cells with the virus and treat with this compound as described in the plaque reduction assay protocol.

  • At a specific time post-infection (e.g., 24, 36, or 48 hours), harvest the cell supernatant and/or the cells.[4]

  • Extract total RNA from the samples using a commercial RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a virus-specific primer or random hexamers.

  • Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe.

  • Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral genome copies.

  • Analyze the qPCR data to determine the viral RNA copy number in each sample.

  • Compare the viral RNA levels in inhibitor-treated samples to those in vehicle-treated controls to determine the extent of inhibition.[4]

Western Blot Analysis of Viral Glycoprotein Cleavage

This technique is used to directly visualize the effect of this compound on the cleavage of the viral glycoprotein precursor.

Materials:

  • Infected and treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Primary antibody specific for the viral glycoprotein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Infect cells and treat with this compound.

  • At a designated time post-infection, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that recognizes the viral glycoprotein. This antibody should be able to detect both the precursor and the cleaved forms.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the resulting bands. In the presence of an effective concentration of this compound, there will be an accumulation of the uncleaved precursor form of the glycoprotein and a reduction in the cleaved form compared to the control.[4][9]

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting a host protease essential for the maturation of numerous viruses, offers a compelling therapeutic strategy. This guide has provided a detailed technical overview of its role in virology, including its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the potential of this and other furin inhibitors into clinical applications.

References

An In-depth Technical Guide to the Cellular Targets of Decanoyl-RVKR-CMK TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. These enzymes play a crucial role in the post-translational modification and activation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins. By targeting these key processing enzymes, Decanoyl-RVKR-CMK serves as a valuable tool for studying the physiological roles of PCs and as a potential therapeutic agent in various diseases, including cancer and infectious diseases. This guide provides a comprehensive overview of the cellular targets of Decanoyl-RVKR-CMK, presenting quantitative inhibitory data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways and mechanisms of action.

Primary Cellular Targets: The Proprotein Convertase Family

The primary cellular targets of Decanoyl-RVKR-CMK are the subtilisin/kexin-like proprotein convertases.[1][2][3] This family of serine endoproteases is responsible for the proteolytic cleavage of precursor proteins at specific basic amino acid recognition sites, a critical step in their maturation and activation. Decanoyl-RVKR-CMK has been shown to inhibit all seven members of this family.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of Decanoyl-RVKR-CMK against various proprotein convertases has been quantified through in vitro enzyme assays, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Target EnzymeAlias(es)Ki (nM)IC50 (nM)
FurinSPC1~1[4]1.3 ± 3.6[4]
PC1/3PC1, PC3, SPC32.0[4]-
PC2SPC20.36[4]-
PC4PACE4, SPC43.6[4]-
PC5/6PC5, PC6, SPC60.12[4]0.17 ± 0.21[4]
PC7LPC, PC8, SPC70.12[4]0.54 ± 0.68[4]
PCSK6--0.65 ± 0.43[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Mechanism of Action

Decanoyl-RVKR-CMK is a peptidyl chloromethylketone that acts as an irreversible, covalent inhibitor.[1][4][5] The Arg-Val-Lys-Arg (RVKR) sequence mimics the consensus cleavage site of many proprotein convertase substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to the inactivation of the protease.[4] X-ray diffraction studies have confirmed that the interaction involves the formation of a hemiketal tetrahedral intermediate between the inhibitor and the active site residues Ser368, His194, and Asp153 of furin.[4]

Downstream Cellular and Physiological Consequences of Inhibition

The inhibition of proprotein convertases by Decanoyl-RVKR-CMK leads to a variety of downstream cellular and physiological effects due to the blockade of precursor protein processing.

Inhibition of Viral Glycoprotein Cleavage and Viral Entry

A significant area of research for Decanoyl-RVKR-CMK is its antiviral activity. Many viruses, including coronaviruses (e.g., SARS-CoV-2), flaviviruses (e.g., Zika, Dengue), and influenza virus, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[2][5][6] This cleavage is often essential for viral entry into host cells.

  • SARS-CoV-2: Decanoyl-RVKR-CMK inhibits the furin-mediated cleavage of the SARS-CoV-2 spike protein, which is a critical step for viral fusion with the host cell membrane.[2][3] It has been shown to block viral cell entry with an IC50 of 57 nM in a plaque reduction assay.[2][3]

  • Flaviviruses: This inhibitor has been demonstrated to block the maturation of flaviviruses, such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV), by inhibiting the furin-mediated cleavage of the precursor membrane protein (prM) to the mature membrane protein (M).[5][7] This results in the release of immature, non-infectious viral particles.[5][7]

Modulation of Signaling Pathways

Proprotein convertases are involved in the processing of various signaling molecules. Inhibition by Decanoyl-RVKR-CMK can therefore modulate these pathways.

  • Notch Signaling: Decanoyl-RVKR-CMK has been shown to inhibit the processing of Notch1, a key receptor in a signaling pathway that regulates cell fate decisions, proliferation, and differentiation.[8] This inhibition promotes the differentiation of ciliated cells in human nasal epithelial cells.[8]

Other Notable Effects
  • Endothelin-1 (ET-1) Processing: The inhibitor abolishes the processing of proendothelin-1 (proET-1) in endothelial cells, which is a crucial step in the production of the potent vasoconstrictor ET-1.[2][3]

  • Neuroendocrine Peptide Secretion: In PC12 cells, Decanoyl-RVKR-CMK suppresses the regulated secretion and maturation of the neuroendocrine polypeptide VGF.[2][3][9]

  • Cancer Research: The inhibitor has been investigated for its potential in cancer therapy. It has been shown to impair the maturation of the insulin-like growth factor 1 receptor (IGF-1R) in skin squamous cell carcinoma cell lines, leading to decreased tumor cell proliferation. Topical application has also been shown to reduce tumor incidence and metastasis in mouse models of skin cancer.

Experimental Protocols

Detailed experimental protocols are specific to each research study. However, a general methodology for determining the inhibitory activity of Decanoyl-RVKR-CMK on a proprotein convertase is outlined below.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of Decanoyl-RVKR-CMK for a specific proprotein convertase.

Materials:

  • Recombinant purified proprotein convertase (e.g., Furin)

  • Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)

  • Decanoyl-RVKR-CMK

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Decanoyl-RVKR-CMK in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or vehicle control).

    • Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Signaling Pathway: Proprotein Convertase-Mediated Protein Maturation

Proprotein_Convertase_Pathway Proprotein Convertase Processing Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Trans-Golgi Network cluster_Extracellular Extracellular Space / Secretory Vesicle Pro-protein Pro-protein PC Proprotein Convertase (e.g., Furin) Pro-protein->PC Transport Cleaved Pro-protein Cleaved Pro-protein PC->Cleaved Pro-protein Cleavage at Basic Residues Mature Protein Mature Protein Cleaved Pro-protein->Mature Protein Further Processing & Secretion Inhibitor Decanoyl-RVKR-CMK Inhibitor->PC Inhibition

Caption: Proprotein convertase processing pathway and the inhibitory action of Decanoyl-RVKR-CMK.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow Workflow for In Vitro Enzyme Inhibition Assay A Prepare Reagents: - Enzyme - Inhibitor (Serial Dilutions) - Substrate B Incubate Enzyme with Inhibitor (or Vehicle Control) A->B C Initiate Reaction by Adding Substrate B->C D Monitor Fluorescence Over Time C->D E Calculate Reaction Velocities D->E F Plot Dose-Response Curve & Determine IC50 E->F

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Logical Relationship: Inhibition of Viral Entry

Viral_Entry_Inhibition Mechanism of Viral Entry Inhibition by Decanoyl-RVKR-CMK cluster_HostCell Host Cell cluster_Virus Virus Furin Furin MatureSpike Mature (Cleaved) Glycoprotein Furin->MatureSpike Cleavage ViralEntry Viral Entry & Fusion ProSpike Precursor Viral Glycoprotein ProSpike->Furin Requires Host Enzyme MatureSpike->ViralEntry Mediates Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibits

Caption: Logical diagram illustrating how Decanoyl-RVKR-CMK inhibits viral entry.

References

Decanoyl-RVKR-CMK TFA: A Technical Guide to Kex2 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanoyl-RVKR-CMK TFA as a potent inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its role in the context of cellular protein processing pathways.

Introduction to Kex2 Protease and Decanoyl-RVKR-CMK

Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in yeast include the precursors to the α-mating pheromone and the killer toxin.[5]

Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor designed to target Kex2 and its homologs.[3][7] Key features include:

  • Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases, conferring specificity.

  • Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the molecule's hydrophobicity and cell permeability.[4]

  • Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a covalent bond with the active site histidine of the protease, leading to permanent inactivation.[4]

Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7][8]

Mechanism of Inhibition

Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

Quantitative Inhibition Data

Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein convertases. The following table summarizes key quantitative data from the literature. It is important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of the recent quantitative analysis has focused on its potent inhibition of the human homolog, furin.

Target ProteaseInhibitorParameterValueNotes
Kex2 Decanoyl-RVKR-CMKKi8.45 µMPeptide-based CMK inhibitor targeting secreted soluble kexin.
Kex2 Pro-Nvl-Tyr-Lys-Arg-CMKKi3.7 nMA highly potent peptidyl chloromethane inhibitor.[3]
Furin Decanoyl-RVKR-CMKIC5057 nMInhibition of SARS-CoV-2 spike protein cleavage.

For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of 1–5 x 10⁷ M⁻¹s⁻¹.[1][2][9]

Signaling Pathway and Experimental Workflow

Visualizations of the biological context and experimental application of Kex2 inhibition are provided below using the DOT language.

Kex2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Secretory Secretory Pathway ER Synthesis and Folding of Pro-protein cis_Golgi Cis-Golgi ER->cis_Golgi Transport medial_Golgi Medial-Golgi cis_Golgi->medial_Golgi trans_Golgi Trans-Golgi Network (TGN) medial_Golgi->trans_Golgi Kex2 Kex2 Protease trans_Golgi->Kex2 Pro-protein encounters Kex2 Secreted Mature, Active Protein (e.g., α-factor) Kex2->Secreted Cleavage & Maturation Inhibitor Decanoyl-RVKR-CMK Inhibitor->Kex2 Inhibition

Kex2-mediated proprotein processing in the Golgi apparatus.

Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer (e.g., 50mM HEPES, 1mM CaCl2, pH 7.0) E Add Kex2 and Inhibitor to wells A->E B Prepare serial dilutions of Decanoyl-RVKR-CMK B->E C Prepare recombinant Kex2 solution C->E D Prepare Fluorogenic Substrate solution G Initiate reaction by adding Substrate D->G F Pre-incubate (15-30 min) to allow for binding E->F F->G H Measure fluorescence kinetically (Ex: 380nm, Em: 460nm) G->H I Calculate reaction rates (V = ΔRFU / Δt) H->I J Determine % Inhibition vs. [Inhibitor] I->J K Calculate IC50 or Ki value J->K

References

An In-depth Technical Guide to the Cellular Functions of Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible small-molecule inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs). By targeting the active site of these crucial enzymes, Decanoyl-RVKR-CMK prevents the proteolytic maturation of a wide array of precursor proteins. This guide provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and its applications in virology, oncology, and cell biology. Detailed quantitative data, experimental protocols, and pathway diagrams are presented to facilitate its use as a powerful research tool and to inform its potential as a therapeutic agent.

Introduction to Proprotein Convertases (PCs)

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific basic amino acid residues, typically after an Arg-X-Lys/Arg-Arg motif.[1] This proteolytic processing is a fundamental post-translational modification step required for the activation of numerous proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2] The nine members of the PC family are PC1/3, PC2, Furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. Among these, the seven subtilisin/kexin-like members are the primary targets of Decanoyl-RVKR-CMK.[3] Given their central role in physiology and pathology, PCs are significant targets for therapeutic intervention in diseases like cancer and viral infections.[3][4]

Decanoyl-RVKR-CMK: Mechanism of Action

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone.[5] Its design incorporates two key features:

  • A Specificity Sequence (RVKR): This tetrapeptide sequence mimics the consensus cleavage site recognized by furin and related PCs, allowing it to competitively bind to the enzyme's active site.[1]

  • A Reactive Warhead (CMK): The chloromethylketone moiety is a highly electrophilic group that acts as an irreversible inhibitor.[1]

Upon binding, the CMK group forms a covalent bond with the active-site histidine residue (part of the catalytic triad) of the protease, leading to its irreversible inactivation.[1][6] The N-terminal decanoyl group enhances the molecule's lipophilicity, thereby increasing its cell permeability and allowing it to inhibit intracellular PCs located in compartments like the trans-Golgi Network.[5]

PC Proprotein Convertase (e.g., Furin) ActiveProtein Active Mature Protein PC->ActiveProtein Cleaves & Activates PC->ActiveProtein InactiveComplex Irreversible PC-Inhibitor Complex PC->InactiveComplex Substrate Inactive Precursor Protein (e.g., pro-Spike, pro-IGF-1R) Substrate->PC Binds to Active Site Inhibitor Decanoyl-RVKR-CMK Inhibitor->PC Competitively Binds & Covalently Modifies Inhibitor->InactiveComplex

Fig. 1: Mechanism of Proprotein Convertase Inhibition.

Key Cellular Functions and Signaling Pathways

Decanoyl-RVKR-CMK's broad inhibition of PCs affects multiple critical cellular and pathological processes.

Antiviral Activity

Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host PCs, particularly furin, to cleave their surface glycoproteins.[5][7] This cleavage is essential for viral maturation and for exposing the fusion peptide, which mediates viral entry into host cells.[7]

  • Coronaviruses (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 has a furin cleavage site at the S1/S2 boundary.[8][9] Cleavage at this site is critical for efficient cell entry and for mediating cell-cell fusion (syncytium formation), a key cytopathic effect of the virus.[8][9] Decanoyl-RVKR-CMK has been shown to abolish S protein cleavage, block viral entry, and suppress syncytium formation in infected cells.[8][9][10]

  • Flaviviruses (e.g., Zika, JEV): Flavivirus maturation involves the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M) by furin in the trans-Golgi network of the host cell.[5][7] This step is crucial for producing infectious viral particles. Decanoyl-RVKR-CMK inhibits this cleavage, leading to the release of immature, non-infectious virions.[5][7]

cluster_virus Viral Lifecycle cluster_inhibitor Inhibitor Action cluster_outcome Result Proprotein Viral Precursor Glycoprotein (e.g., pro-Spike, prM) Furin Host Furin/PCs (in Golgi) Proprotein->Furin Processing MatureProtein Mature Glycoprotein Furin->MatureProtein NoCleavage Cleavage Blocked Furin->NoCleavage Infection Infectious Virion Assembly & Release MatureProtein->Infection Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibits NonInfectious Non-Infectious Virions NoCleavage->NonInfectious

Fig. 2: Inhibition of Virus Maturation Pathway.
Cancer Progression and Metastasis

PCs, especially furin and PACE4, are overexpressed in various cancers and contribute to tumor progression by activating proteins involved in proliferation, angiogenesis, and invasion.[2]

  • Growth Factor Receptor Activation: Decanoyl-RVKR-CMK impairs the maturation of the insulin-like growth factor 1 receptor (IGF-1R), a key driver of cell proliferation.[2] This leads to diminished tyrosine kinase activity of the receptor and a decrease in tumor cell proliferation.[2]

  • Tumorigenesis and Metastasis: In vivo studies using mouse models of skin chemical carcinogenesis demonstrated that topical application of Decanoyl-RVKR-CMK significantly reduced tumor incidence, multiplicity, and metastasis.[2] This highlights the potential of PC inhibition as a therapeutic strategy for solid tumors.[2]

Cellular Differentiation and Development

PCs regulate key signaling pathways involved in cell fate determination.

  • Notch Signaling: The Notch1 receptor is a key regulator of cell differentiation. Its activation requires proteolytic processing by a furin-like convertase.[11] By inhibiting this processing, Decanoyl-RVKR-CMK down-regulates the Notch signaling pathway.[11] In human nasal epithelial cells, this inhibition was shown to promote ciliated cell differentiation, suggesting a role for PC inhibitors in airway remodeling and regeneration.[11][12]

Notch1_Pre Pro-Notch1 Receptor Furin Furin/PCs Notch1_Pre->Furin Processing Notch1_Active Active Notch1 Furin->Notch1_Active TargetGenes Target Gene Expression (e.g., HEY1) Notch1_Active->TargetGenes Secretory Secretory Cell Differentiation TargetGenes->Secretory Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibits Ciliated Ciliated Cell Differentiation Inhibitor->Ciliated Promotes Start Start: Confluent Cell Monolayer Infect Infect Cells with Virus (100 PFU) Start->Infect Treat Add Serial Dilutions of Decanoyl-RVKR-CMK Infect->Treat Adsorb Incubate 1-2h (Viral Adsorption) Treat->Adsorb Overlay Add Semi-Solid Overlay Medium Adsorb->Overlay Incubate Incubate 3-5 Days (Plaque Formation) Overlay->Incubate Stain Fix, Stain with Crystal Violet Incubate->Stain Count Count Plaques & Calculate % Inhibition Stain->Count End End: Determine IC50 Count->End

References

Decanoyl-RVKR-CMK TFA: An In-depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. This technical guide provides a comprehensive overview of the biological activity of Decanoyl-RVKR-CMK, with a particular focus on its mechanism of action, quantitative inhibitory data, and its applications in virology and cell biology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts. The trifluoroacetate (TFA) salt form is commonly used for this compound, though the potential influence of the counterion on biological activity should be considered in sensitive assays.[1]

Core Mechanism of Action

Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to mimic the consensus cleavage sequence (Arg-X-Lys/Arg-Arg) recognized by furin and other related proprotein convertases.[2] The molecule consists of the peptide sequence Arginine-Valine-Lysine-Arginine, which provides specificity for the enzyme's active site. The N-terminus is modified with a decanoyl group to enhance cell permeability, while the C-terminus features a chloromethylketone (CMK) "warhead". This CMK group forms an irreversible covalent bond with the active site histidine residue of the protease, thereby permanently inactivating the enzyme.[2]

Its primary targets are the subtilisin/kexin-like proprotein convertases, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] By inhibiting these enzymes, Decanoyl-RVKR-CMK prevents the proteolytic processing of numerous precursor proteins, impacting a variety of cellular and pathological processes.

Quantitative Inhibitory Profile

The inhibitory potency of Decanoyl-RVKR-CMK has been quantified against several proprotein convertases and in various biological assays. The following tables summarize the available quantitative data.

Target Enzyme Inhibitory Constant (Ki) Reference
Furin/SPC1~1 nM[3]
SPC2/PC20.36 nM[3]
SPC3/PC1/PC32.0 nM[3]
SPC4/PACE43.6 nM[3]
SPC6/PC5/PC60.12 nM[3]
SPC7/LPC/PC7/PC80.12 nM[3]
Kex28.45 µM[3]
Biological Activity IC50 / CC50 Value Assay/Cell Line Reference
Furin Inhibition1.3 ± 3.6 nMIn vitro enzyme assay[3]
PCSK5 Inhibition0.17 ± 0.21 nMIn vitro enzyme assay[3]
PCSK6 Inhibition0.65 ± 0.43 nMIn vitro enzyme assay[3]
PCSK7 Inhibition0.54 ± 0.68 nMIn vitro enzyme assay[3]
Golgi Inhibitory Activity9108 ± 6187 nMU2OS cells[3]
Antiviral Activity
SARS-CoV-257 nMPlaque reduction assay[3]
Zika Virus (ZIKV)18.59 µMVero cells[4]
Japanese Encephalitis Virus (JEV)19.91 µMVero cells[4]
Human Papillomavirus 16 (HPV16)~50 nMPseudovirus infection assay[5]
Cytotoxicity
CC50 (Vero cells)712.9 µMCellTiter-GLO Assay
CC50 (VeroE6 cells)318.2 µMCCK-8 Assay[6]

Key Biological Applications and Signaling Pathways

Antiviral Activity

Decanoyl-RVKR-CMK has demonstrated broad-spectrum antiviral activity by targeting host-cell proteases that are essential for viral maturation and entry.

Flaviviruses (e.g., Zika, Dengue, JEV): Flaviviruses produce an immature, non-infectious virion containing the precursor membrane protein (prM). For the virus to become infectious, the host cell's furin protease must cleave prM to its mature form (M) in the trans-Golgi network. Decanoyl-RVKR-CMK blocks this cleavage, leading to the release of immature, non-infectious viral particles.[2][7][8]

Flavivirus_Maturation_Inhibition Flavivirus Maturation Pathway and Inhibition cluster_virus Immature Virion cluster_host Host Cell (trans-Golgi Network) cluster_mature Mature, Infectious Virion prM prM Protein Furin Furin Protease prM->Furin Cleavage E_protein E Glycoprotein M_protein M Protein Furin->M_protein E_protein2 E Glycoprotein Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibition

Caption: Inhibition of Flavivirus maturation by Decanoyl-RVKR-CMK.

Coronaviruses (e.g., SARS-CoV-2): The spike (S) protein of many coronaviruses, including SARS-CoV-2, requires proteolytic cleavage at the S1/S2 and the S2' sites to mediate viral entry into host cells. The cleavage at the S1/S2 site, which contains a furin recognition motif, primes the S protein for subsequent cleavage and membrane fusion. Decanoyl-RVKR-CMK inhibits this initial furin-mediated cleavage, thereby blocking viral entry and syncytium formation.[9][10]

Coronavirus_Entry_Inhibition SARS-CoV-2 Entry Pathway and Inhibition cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Spike (S) Protein (Uncleaved) Furin Furin Spike->Furin S1/S2 Cleavage Spike_cleaved Spike_cleaved Furin->Spike_cleaved Cleaved S Protein ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ACE2->TMPRSS2 S2' Cleavage Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibition Spike_cleaved->ACE2 Binding

Caption: Inhibition of SARS-CoV-2 spike protein cleavage by Decanoyl-RVKR-CMK.

Regulation of Cell Differentiation via Notch Signaling

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The Notch1 receptor undergoes a critical maturation step in the Golgi apparatus where it is cleaved by a furin-like convertase. This cleavage is necessary for its subsequent activation upon ligand binding. By inhibiting this processing step, Decanoyl-RVKR-CMK can down-regulate the Notch1 signaling pathway. This has been shown to promote ciliated cell differentiation in human nasal epithelial cells.

Notch_Signaling_Inhibition Notch1 Signaling Pathway and Inhibition cluster_golgi Golgi cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm/Nucleus proNotch1 pro-Notch1 Furin Furin proNotch1->Furin S1 Cleavage Notch1_mature Mature Notch1 Receptor Furin->Notch1_mature Notch1_membrane Notch1 Notch1_mature->Notch1_membrane Trafficking ADAM ADAM Protease Notch1_membrane->ADAM S2 Cleavage Ligand Ligand (e.g., Delta) Ligand->Notch1_membrane Binding gamma_secretase γ-secretase ADAM->gamma_secretase S3 Cleavage NICD NICD (cleaved) gamma_secretase->NICD CSL CSL NICD->CSL Nuclear Translocation & Binding TargetGenes Target Gene Transcription (e.g., Hes, Hey) CSL->TargetGenes Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibition

Caption: Decanoyl-RVKR-CMK inhibits Notch1 signaling via furin blockade.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

General Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).

Plaque_Assay_Workflow General Workflow for Plaque Reduction Assay A 1. Seed Cells (e.g., Vero) in plates C 3. Infect cells with virus (e.g., ZIKV, JEV, SARS-CoV-2) A->C B 2. Prepare serial dilutions of Decanoyl-RVKR-CMK D 4. Add inhibitor dilutions to infected cells B->D C->D E 5. Incubate for plaque formation (e.g., 48-72 hours) D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques and calculate IC50 F->G

Caption: Workflow for a typical plaque reduction antiviral assay.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate overnight.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of Decanoyl-RVKR-CMK in serum-free cell culture medium. A DMSO control should be prepared with the same final concentration of DMSO as the highest inhibitor concentration.

  • Infection: Remove the culture medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the respective dilutions of Decanoyl-RVKR-CMK.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as 0.1% crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the inhibitor that reduces the plaque number by 50% compared to the DMSO control.

Cytotoxicity Assay (e.g., CCK-8 or CellTiter-Glo)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., Vero) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Replace the culture supernatant with fresh medium containing various concentrations of Decanoyl-RVKR-CMK. Include a "cells only" (no compound) control and a "medium only" (no cells) blank. Each concentration should be tested in triplicate.[2]

  • Incubation: Incubate the plate for a duration relevant to the antiviral assay (e.g., 72 hours).[2]

  • Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo or CCK-8) to each well according to the manufacturer's instructions.

  • Measurement: After a short incubation, measure the signal (luminescence for CellTiter-Glo, absorbance for CCK-8) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis from the dose-response curve.

Western Blot for Protein Cleavage

This method is used to directly observe the inhibition of precursor protein cleavage.

Methodology:

  • Cell Culture and Treatment: Culture cells and infect with the virus of interest (e.g., ZIKV or JEV at an MOI of 0.2). Treat the infected cells with a working concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or a DMSO control.[8]

  • Cell Lysis: At a specific time post-infection (e.g., 36 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with primary antibodies specific for the precursor (e.g., Flavivirus prM) and mature proteins (e.g., Flavivirus E). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. An increase in the ratio of precursor to mature protein in the inhibitor-treated samples indicates successful inhibition of cleavage.[8]

Conclusion

Decanoyl-RVKR-CMK TFA is a powerful research tool for studying the roles of proprotein convertases in health and disease. Its potent and irreversible inhibition of these enzymes has made it particularly valuable in the field of virology, where it has been instrumental in elucidating the mechanisms of viral entry and maturation for a diverse range of pathogens. Furthermore, its ability to modulate fundamental cellular processes like Notch signaling highlights its potential for investigation in other areas such as developmental biology and oncology. This guide provides the foundational technical information required for researchers to effectively utilize this inhibitor in their studies.

References

Methodological & Application

Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Viral Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible peptide-based inhibitor of proprotein convertases (PCs), particularly furin.[1] This inhibitor targets the conserved multi-basic amino acid cleavage site (R-X-K/R-R↓) recognized by furin and related enzymes. Many viral glycoproteins, essential for viral entry and maturation, require cleavage by host cell furin or other PCs to become fully functional.[2][3] By blocking this critical processing step, this compound has emerged as a valuable tool for studying viral pathogenesis and as a potential broad-spectrum antiviral agent.[1][4]

These application notes provide detailed protocols for utilizing this compound in viral infection assays, focusing on its role in inhibiting viral entry and replication. The protocols are intended to guide researchers in assessing the antiviral efficacy of this compound against various viruses that rely on furin-like proteases for their life cycle.

Mechanism of Action

This compound acts as a competitive inhibitor of furin and other proprotein convertases.[1] The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the consensus cleavage site of many viral glycoproteins, allowing the inhibitor to bind to the active site of the protease. The chloromethylketone (CMK) group then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to its inactivation. This inhibition prevents the proteolytic cleavage of viral precursor proteins, such as the spike protein of SARS-CoV-2 or the prM protein of flaviviruses, thereby blocking viral maturation and subsequent infection of host cells.[5][6]

Viral Glycoprotein Processing and Inhibition by this compound cluster_virus Virus cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virion Virion with uncleaved glycoprotein Receptor Host Cell Receptor Virion->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Viral Fusion & Entry Viral Fusion & Entry Endosome->Viral Fusion & Entry 3. Fusion & RNA Release Golgi Golgi Apparatus (contains Furin) Golgi->Endosome Cleaved Glycoprotein ER Endoplasmic Reticulum ER->Golgi Viral Glycoprotein Trafficking Inhibitor This compound Inhibitor->Golgi Inhibits Furin

Caption: Viral entry pathway and the inhibitory action of this compound on furin-mediated glycoprotein cleavage.

Data Presentation

Table 1: Antiviral Activity of this compound against Various Viruses
VirusCell LineAssay TypeInhibitor ConcentrationEndpointResultReference
SARS-CoV-2VeroE6Plaque Reduction Assay50 µMViral TiterSignificant decrease in virus production[7]
SARS-CoV-2VeroE6Syncytium Formation Assay50 µMSyncytia FormationAbolished syncytium formation[7]
Zika Virus (ZIKV)VeroPlaque Assay100 µMViral TiterReduction in virus progeny titer[5]
Zika Virus (ZIKV)VeroqRT-PCR100 µMViral RNA ProductionReduction in viral RNA[5]
Japanese Encephalitis Virus (JEV)VeroPlaque Assay100 µMViral TiterReduction in virus progeny titer[5]
Japanese Encephalitis Virus (JEV)VeroqRT-PCR100 µMViral RNA ProductionReduction in viral RNA[5]
Respiratory Syncytial Virus (RSV)VeroWestern BlotNot specifiedF protein cleavageInhibition of F protein cleavage[8]
Table 2: Cytotoxicity of this compound
Cell LineAssayCC50 ValueReference
VeroCellTiter-GloNot explicitly stated, but non-cytotoxic concentrations were used for antiviral assays.[9]

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol is essential to determine the non-toxic concentrations of this compound for use in subsequent antiviral assays.

Materials:

  • Target cells (e.g., Vero, VeroE6)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

  • After 24 hours, remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

  • Incubate the plate for the duration of your planned antiviral experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Viral Infection and Inhibition Assay

This protocol assesses the effect of this compound on viral replication.

Materials:

  • Target cells

  • Virus stock of known titer (e.g., PFU/mL)

  • This compound at non-toxic concentrations

  • Infection medium (serum-free or low-serum medium)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in the appropriate culture plates and grow to 90-100% confluency.

  • Time-of-Addition Experiment (optional but recommended):

    • Pre-treatment: Pre-incubate cells with medium containing this compound for 1-2 hours before infection. Remove the medium before adding the virus.

    • Co-treatment: Add the virus and this compound to the cells simultaneously.

    • Post-treatment: Infect the cells first, and then add the medium containing this compound at various time points post-infection (e.g., 1, 6, 12 hours).[5]

  • Infection:

    • Prepare the viral inoculum at the desired multiplicity of infection (MOI) in infection medium.

    • Wash the cell monolayer once with phosphate-buffered saline (PBS).

    • Adsorb the virus onto the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Inhibitor Treatment:

    • After adsorption, remove the viral inoculum and wash the cells twice with PBS.

    • Add complete cell culture medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Harvest: Collect the cell culture supernatant for viral titration (Protocol 3) and/or the cell lysate for protein or RNA analysis (Protocol 4).

Viral Infection and Inhibition Assay Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Time_Addition Time-of-Addition (Pre, Co, or Post-treatment) Incubate_24h->Time_Addition Infect_Cells Infect Cells with Virus (1h) Time_Addition->Infect_Cells Wash_Cells Wash Cells Infect_Cells->Wash_Cells Add_Inhibitor Add Medium with This compound Wash_Cells->Add_Inhibitor Incubate_Experiment Incubate for Experimental Duration Add_Inhibitor->Incubate_Experiment Harvest Harvest Supernatant and/or Cell Lysate Incubate_Experiment->Harvest Analysis Analysis (Plaque Assay, qRT-PCR, Western Blot) Harvest->Analysis End End Analysis->End

Caption: A generalized workflow for conducting a viral infection and inhibition assay with this compound.

Protocol 3: Plaque Reduction Assay

This assay quantifies the amount of infectious virus produced.

Materials:

  • Supernatants from Protocol 2

  • Confluent monolayer of susceptible cells in 6-well or 12-well plates

  • Infection medium

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Prepare 10-fold serial dilutions of the harvested viral supernatants in infection medium.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with 100-200 µL of each viral dilution for 1 hour at 37°C.

  • After adsorption, remove the inoculum and overlay the cells with overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the plaques and calculate the viral titer (PFU/mL).

  • Determine the percent inhibition of viral titer for each inhibitor concentration compared to the vehicle control.

Protocol 4: Western Blot Analysis of Viral Glycoprotein Cleavage

This protocol directly assesses the inhibitory effect of this compound on the cleavage of a specific viral glycoprotein.

Materials:

  • Cell lysates from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Primary antibody specific for the viral glycoprotein (recognizing both precursor and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells from the infection assay and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities for the uncleaved precursor and the cleaved forms of the glycoprotein to determine the extent of cleavage inhibition.[1][9]

Troubleshooting

  • High Cytotoxicity: If significant cell death is observed at the desired inhibitor concentrations, reduce the concentration or the incubation time. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • No Inhibition Observed:

    • Confirm that the virus used requires furin or a related proprotein convertase for processing. Some viruses may utilize other proteases for entry.[10]

    • Verify the activity of the this compound.

    • Optimize the inhibitor concentration and time of addition. Post-infection treatment may be more effective for some viruses.[2][5]

  • Variability in Results: Ensure consistent cell confluency, MOI, and incubation times across experiments.

Conclusion

This compound is a valuable research tool for investigating the role of furin and other proprotein convertases in the viral life cycle. The protocols provided herein offer a framework for assessing its antiviral activity and elucidating its mechanism of action against a variety of viruses. Proper optimization of experimental conditions, including inhibitor concentration and treatment timing, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Western Blot Analysis of Flavivirus prM Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, in the analysis of flavivirus precursor membrane (prM) protein cleavage by western blot. This methodology is critical for studying viral maturation and for the evaluation of potential antiviral therapeutics targeting this essential host-mediated process.

Introduction

Flaviviruses, such as Dengue, Zika, and Japanese encephalitis viruses, produce immature virions containing the precursor membrane protein (prM). The cleavage of prM to its mature form (M) by the host proprotein convertase, furin, is an indispensable step for viral maturation and infectivity.[1][2][3] Decanoyl-RVKR-CMK is a cell-permeable, irreversible inhibitor of furin and related proprotein convertases, making it a valuable tool to investigate and inhibit flavivirus maturation.[2][4] By blocking furin activity, Decanoyl-RVKR-CMK leads to an accumulation of uncleaved prM, which can be readily quantified by western blot analysis, providing a direct measure of furin inhibition and its impact on viral protein processing.

Mechanism of Action

Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to specifically target the active site of furin. The RVKR sequence mimics the consensus cleavage site of furin substrates, allowing the inhibitor to bind with high affinity. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation. This targeted inhibition prevents the processing of viral proteins like prM, thereby hindering the production of infectious viral particles.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound from published studies.

Table 1: In Vitro Antiviral Activity of Decanoyl-RVKR-CMK

VirusCell LineAssayIC50 (µM)Reference
Zika Virus (ZIKV)VeroPlaque Assay18.59[5]
Japanese Encephalitis Virus (JEV)VeroPlaque Assay19.91[5]
SARS-CoV-2VeroE6Plaque Reduction Assay0.057[4]

Table 2: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK against Proprotein Convertases

EnzymeKi (nM)Reference
Furin/SPC1~1[4]
SPC2/PC20.36[4]
SPC3/PC1/PC32.0[4]
SPC4/PACE43.6[4]
SPC6/PC5/PC60.12[4]
SPC7/LPC/PC7/PC80.12[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of prM Cleavage Inhibition in Flavivirus-Infected Cells

This protocol details the steps to assess the effect of Decanoyl-RVKR-CMK on prM cleavage in cells infected with flaviviruses like Zika Virus (ZIKV) or Japanese Encephalitis Virus (JEV).

Materials:

  • Vero cells (or other susceptible cell line)

  • Zika Virus or Japanese Encephalitis Virus stock

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Flavivirus prM antibody

    • Anti-Flavivirus E protein antibody

    • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Virus Infection:

    • The following day, infect the cells with ZIKV or JEV at a Multiplicity of Infection (MOI) of 0.2 in serum-free DMEM for 1-2 hours at 37°C.

    • After the incubation period, remove the inoculum and wash the cells once with PBS.

  • Inhibitor Treatment:

    • Add fresh DMEM containing 2% FBS and the desired concentration of Decanoyl-RVKR-CMK (e.g., 100 µM).

    • For the control, add DMEM with 2% FBS and an equivalent volume of DMSO.

  • Incubation: Incubate the plates for 36 hours at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against prM, E, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities for prM and E proteins using image analysis software (e.g., ImageJ).

    • Calculate the prM/E ratio for both treated and untreated samples. An increased ratio in the Decanoyl-RVKR-CMK-treated sample indicates inhibition of prM cleavage.[2][3]

Visualizations

Flavivirus_Maturation_and_Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_TGN trans-Golgi Network (TGN) cluster_Inhibitor Inhibition ER_Proteins Viral Polyprotein (prM-E) Immature_Virion Immature Virion (prM-E heterodimers) ER_Proteins->Immature_Virion Budding & Transport Furin Host Furin Protease Immature_Virion->Furin prM Cleavage Mature_Virion Mature Virion (M-E heterodimers) Furin->Mature_Virion Maturation Virus_Release Virus Release Mature_Virion->Virus_Release Decanoyl_RVKR_CMK Decanoyl-RVKR-CMK Decanoyl_RVKR_CMK->Furin Inhibits

Caption: Flavivirus maturation pathway and the inhibitory action of Decanoyl-RVKR-CMK.

Western_Blot_Workflow A Infect Cells with Flavivirus B Treat with Decanoyl-RVKR-CMK or DMSO (Control) A->B C Incubate (e.g., 36h) B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Probe with Antibodies (anti-prM, anti-E, anti-GAPDH) F->G H Detect & Quantify Bands G->H I Analyze prM/E Ratio H->I

Caption: Experimental workflow for Western Blot analysis of prM cleavage.

References

Application Notes and Protocols for Immunofluorescence Staining with Decanoyl-RVKR-CMK TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs) belonging to the subtilisin/kexin family.[1] These proteases are crucial for the maturation of a wide variety of cellular and pathogen-derived proteins, including viral envelope glycoproteins, bacterial toxins, growth factors, and receptors. By inhibiting the proteolytic cleavage of these precursor proteins, this compound can effectively block viral entry, replication, and pathogenesis. This makes it a valuable tool for studying the role of proprotein convertases in various biological processes and for the development of novel therapeutics.

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. When combined with this compound treatment, IF can be used to study the effects of furin inhibition on the processing, trafficking, and localization of target proteins. For instance, researchers can visualize the accumulation of uncleaved precursor proteins in the trans-Golgi network (TGN), where furin is predominantly localized, or assess the reduced cell surface expression of mature proteins.[2][3]

These application notes provide a detailed protocol for the use of this compound in conjunction with immunofluorescence staining to analyze its effects on protein processing and localization.

Data Presentation

Quantitative Data on this compound

The following tables summarize key quantitative data for the use of this compound in cell culture experiments. It is crucial to determine the optimal non-cytotoxic concentration for each cell line and experimental condition.

Table 1: Cytotoxicity Data for this compound

Cell LineAssayCC50 (50% Cytotoxic Concentration)Reference
Vero E6CCK-8 Assay318.2 µM[4]
A549MTT Assay> 20 µg/mL (General observation of no significant cytotoxicity at therapeutic concentrations)[5]
HEK293CellTiter-GloGeneral cell viability screening protocols are available to determine CC50.[6][7]

Table 2: Recommended Treatment Conditions for Inhibition of Viral Protein Cleavage

VirusTarget ProteinCell LineEffective ConcentrationIncubation TimeEffectReference
Flaviviruses (Zika, JEV)prMVero100 µMPost-infectionInhibition of prM cleavage, reduction in viral release[8]
SARS-CoV-2SpikeVeroE650 µM24 hours post-transfectionAbolished cleavage and syncytium formation

Experimental Protocols

Protocol 1: this compound Treatment of Cultured Cells

This protocol describes the pre-treatment of adherent cells with this compound prior to immunofluorescence staining.

Materials:

  • Adherent cells (e.g., Vero, A549, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., chamber slides, coverslips in a multi-well plate) at a density that will result in 60-70% confluency at the time of treatment.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein.

  • Inhibitor Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours). The optimal incubation time will depend on the half-life of the target protein and the specific research question.

  • Proceed to Immunofluorescence: After the incubation period, the cells are ready for fixation and immunofluorescence staining as described in Protocol 2.

Protocol 2: Immunofluorescence Staining of this compound-Treated Cells

This protocol outlines the steps for immunofluorescently labeling a target protein after treatment with the furin inhibitor.

Materials:

  • This compound-treated and control cells on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal working concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the fluorophores used.

Mandatory Visualization

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi trans-Golgi Network (TGN) cluster_Membrane Cell Surface Proprotein Pro-protein Synthesis (e.g., pro-viral glycoprotein) Furin Furin/PCs Proprotein->Furin Transport Cleavage Proteolytic Cleavage Furin->Cleavage MatureProtein Mature Protein (e.g., functional viral glycoprotein) Cleavage->MatureProtein Transport Inhibitor This compound Inhibitor->Furin Inhibition

Caption: Mechanism of Action of this compound.

Experimental_Workflow Start Seed Cells Treatment Treat with this compound (and vehicle control) Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA/Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mounting and Imaging SecondaryAb->Mounting End Data Analysis Mounting->End

Caption: Immunofluorescence Staining Workflow with Inhibitor Treatment.

Expected Results

Upon treatment with an effective concentration of this compound, immunofluorescence staining is expected to reveal an altered subcellular localization of the target protein. For proteins that are normally processed by furin in the TGN and then transported to the cell surface (e.g., viral glycoproteins), inhibition of cleavage is expected to result in:

  • Accumulation of the precursor protein in the TGN: Staining for the target protein will show a concentrated signal in the perinuclear region, co-localizing with TGN markers (e.g., TGN46).

  • Reduced cell surface staining: The intensity of the fluorescent signal for the target protein on the plasma membrane will be significantly decreased compared to untreated or vehicle-treated control cells.

These results would provide visual evidence of the inhibitory effect of this compound on the post-translational processing and trafficking of the target protein.

References

Application Notes and Protocols: Decanoyl-RVKR-CMK TFA for Inhibiting SARS-CoV-2 Spike Protein Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical step in its infection cycle, initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] This process is contingent upon the proteolytic cleavage of the S protein at the S1/S2 and S2' sites by host proteases, which facilitates membrane fusion and viral entry.[4] The host proprotein convertase furin has been identified as a key enzyme responsible for cleaving the S protein at the S1/S2 site, making it a prime target for antiviral therapeutic strategies.[4][5] Decanoyl-RVKR-CMK TFA is a potent and specific peptide-based inhibitor of furin and related proprotein convertases.[6][7] These application notes provide a comprehensive overview of the use of this compound in inhibiting SARS-CoV-2 spike protein cleavage, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound acts as an irreversible inhibitor of furin by covalently modifying the active site of the enzyme. This inhibition prevents the cleavage of the SARS-CoV-2 spike protein at the polybasic cleavage site (PRRAR) between the S1 and S2 subunits.[4] By blocking this essential proteolytic event, this compound effectively hinders the conformational changes required for membrane fusion, thereby inhibiting viral entry into the host cell.[1][2][6] Furthermore, inhibition of spike protein cleavage has been shown to suppress virus-induced syncytium formation, a cytopathic effect characterized by the fusion of infected cells with neighboring uninfected cells.[1][2][6][8]

Quantitative Data Summary

The efficacy of this compound in inhibiting SARS-CoV-2 infection and related cytopathic effects has been demonstrated in various in vitro studies. The following table summarizes the key quantitative findings.

ParameterCell LineValueEffectReference
Effective ConcentrationVeroE65 µMSuppression of cytopathic effects (CPEs) and virus production.[6]
Inhibition of Spike-mediated Syncytium FormationVeroE6Not specifiedAbolished syncytium formation.[1][2][6]
Antiviral EffectSARS-CoV-2-infected cellsNot specifiedDecreased virus production and cytopathic effects.[1][2][6]
Effect on Viral EntryVeroE6Not specifiedBlocks the early stage of the viral life cycle.[2][6]

Experimental Protocols

Protocol 1: Inhibition of SARS-CoV-2 Induced Cytopathic Effect (CPE) and Virus Production

This protocol details the methodology to assess the inhibitory effect of this compound on SARS-CoV-2 induced CPE and viral yield in a cell culture model.

Materials:

  • VeroE6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 isolate

  • This compound (stock solution prepared in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability assay

  • Plaque assay reagents

Procedure:

  • Cell Seeding: Seed VeroE6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Inhibitor Pre-treatment: One hour prior to infection, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.

  • Incubation: Maintain the inhibitors in the medium and incubate the infected cells for 24 to 48 hours at 37°C with 5% CO2.

  • CPE Observation: Observe the cells daily under a microscope for the appearance of cytopathic effects, such as cell rounding and detachment.

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

  • Virus Titer Determination: Collect the culture supernatant and determine the viral titer using a standard plaque assay on a fresh monolayer of VeroE6 cells.

Protocol 2: Inhibition of Spike Protein-Mediated Syncytium Formation

This protocol describes how to evaluate the effect of this compound on the formation of syncytia induced by the expression of the SARS-CoV-2 spike protein.

Materials:

  • VeroE6 cells

  • Expression plasmid encoding the full-length SARS-CoV-2 spike protein

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or other serum-free medium

  • This compound

  • DAPI or Hoechst stain for nuclear visualization

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed VeroE6 cells on glass coverslips in 24-well plates and grow to 70-80% confluency.

  • Transfection: Transfect the cells with the spike protein expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: Immediately after transfection, replace the medium with fresh culture medium containing this compound at the desired concentration.

  • Incubation: Incubate the cells for 24 to 48 hours to allow for spike protein expression and syncytium formation.

  • Cell Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain the cell nuclei with DAPI or Hoechst stain.

  • Microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Syncytia are identified as large, multinucleated cells.

  • Quantification: Quantify syncytium formation by counting the number of nuclei within syncytia relative to the total number of nuclei in multiple fields of view.

Visualizations

Signaling Pathway of SARS-CoV-2 Spike Protein Cleavage and Inhibition

Spike_Cleavage_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_process Infection Process Spike Spike Protein (S1-S2) Binding Binding Spike->Binding ACE2 ACE2 Receptor ACE2->Binding Furin Furin S1S2_Cleavage S1/S2 Cleavage Furin->S1S2_Cleavage TMPRSS2 TMPRSS2 S2_Prime_Cleavage S2' Cleavage TMPRSS2->S2_Prime_Cleavage Binding->S1S2_Cleavage S1S2_Cleavage->S2_Prime_Cleavage Membrane_Fusion Membrane Fusion S2_Prime_Cleavage->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Inhibitor This compound Inhibitor->Furin

Caption: Inhibition of Furin-mediated SARS-CoV-2 Spike Protein Cleavage.

Experimental Workflow for Evaluating Inhibitor Efficacy

Experimental_Workflow cluster_assays Assessments start Start seed_cells Seed VeroE6 Cells start->seed_cells inhibitor_treatment Pre-treat with This compound seed_cells->inhibitor_treatment sars_infection Infect with SARS-CoV-2 inhibitor_treatment->sars_infection incubation Incubate for 24-48h sars_infection->incubation cpe_analysis CPE Observation incubation->cpe_analysis viability_assay Cell Viability Assay incubation->viability_assay plaque_assay Virus Titer (Plaque Assay) incubation->plaque_assay end End cpe_analysis->end viability_assay->end plaque_assay->end

Caption: Workflow for Antiviral Efficacy Testing.

References

Application of Decanoyl-RVKR-CMK TFA in Flavivirus Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, in flavivirus research. It is intended to serve as a comprehensive resource for investigating the role of host cell proteases in viral maturation and for the evaluation of potential antiviral therapeutics.

Application Notes

Introduction to this compound

This compound is a synthetic, cell-permeable, and irreversible competitive inhibitor of proprotein convertases, with high specificity for furin.[1] Furin is a host cell protease that plays a crucial role in the maturation of a wide range of proteins, including viral envelope glycoproteins.[1][2] Flaviviruses, a genus of enveloped RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV), and West Nile virus (WNV), are dependent on host furin activity for their maturation and infectivity.[2]

Mechanism of Action in Flaviviruses

The flavivirus life cycle involves the synthesis of a polyprotein that is subsequently cleaved into structural and non-structural proteins. The structural proteins, including the precursor membrane protein (prM) and the envelope (E) protein, form the immature virion. For the virion to become infectious, the prM protein must be cleaved by furin in the trans-Golgi network to yield the mature membrane (M) protein.[1][2] This cleavage event is a critical step for the virus to acquire its fusogenic properties and infect new cells.[1]

This compound acts by specifically inhibiting this furin-mediated cleavage of prM.[1][3] By blocking this essential maturation step, the inhibitor leads to the release of immature, non-infectious viral particles.[1][3] Studies have shown that this compound does not affect viral RNA replication but specifically impacts the release of infectious virions and their subsequent infectivity in a new round of infection.[1][2]

Key Applications in Flavivirus Research
  • Elucidating the role of furin in viral maturation: this compound serves as a valuable tool to study the specific contribution of furin to the maturation and infectivity of various flaviviruses.

  • Antiviral drug screening and development: As a known inhibitor of a critical host-virus interaction, it can be used as a positive control in high-throughput screening assays for novel antiviral compounds targeting flavivirus maturation.

  • Investigating mechanisms of viral pathogenesis: By modulating viral infectivity, this inhibitor can be used to study the downstream effects of viral maturation on the host immune response and disease progression.

  • Development of attenuated virus models: Inhibition of furin cleavage can be explored as a strategy for the rational design of live-attenuated vaccines.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound against various flaviviruses.

Table 1: Antiviral Activity of this compound against Flaviviruses

VirusCell LineAssayIC50 (µM)Concentration (µM)Viral Titer Reduction (log10 PFU/mL)Reference
Zika Virus (ZIKV)VeroPlaque Assay18.59501.48[1][4]
1002.44[1][4]
Japanese Encephalitis Virus (JEV)VeroPlaque Assay19.91501.52[1][4]
1002.51[1][4]
Dengue Virus (DENV)VeroPlaque AssayNot Reported50Not Reported[5]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Reference
VeroCellTiter-Glo>100[3]
C6/36CellTiter-Glo>100[1]

Experimental Protocols

Plaque Assay for Determining Viral Titer

This protocol is used to quantify the number of infectious viral particles in a sample.

Materials:

  • Vero cells

  • 6-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)

  • DMEM with 2% FBS (Maintenance Medium)

  • Virus stock

  • This compound

  • 1% Carboxymethylcellulose (CMC) in Maintenance Medium

  • 4% Paraformaldehyde (PFA)

  • 1% Crystal Violet solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to 90-100% confluency.

  • Prepare 10-fold serial dilutions of the virus-containing supernatant in Maintenance Medium.

  • Remove the Growth Medium from the cells and wash once with PBS.

  • Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the infection, prepare the treatment conditions by mixing this compound with the 1% CMC overlay medium to achieve the desired final concentrations.

  • After 1 hour, remove the virus inoculum and overlay the cells with 2 mL of the CMC medium containing the different concentrations of the inhibitor or DMSO as a control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, depending on the virus.

  • Fix the cells with 1 mL of 4% PFA for 20 minutes.

  • Remove the PFA and stain the cells with 1% crystal violet for 10 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

Western Blot for prM Cleavage Analysis

This protocol is used to assess the effect of this compound on the cleavage of the prM protein.

Materials:

  • Vero cells

  • Flavivirus-infected cell lysates (treated and untreated)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-prM and anti-E monoclonal antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

Procedure:

  • Infect Vero cells with the flavivirus of interest at a designated MOI.

  • After viral adsorption, treat the cells with this compound (e.g., 100 µM) or DMSO for the desired duration (e.g., 36 hours).[1]

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against prM and E proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities for prM and E to determine the prM/E ratio, which is indicative of the extent of prM cleavage.[1]

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for quantifying viral RNA to determine the effect of the inhibitor on viral replication.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probe specific for the target flavivirus gene (e.g., NS5)

  • qRT-PCR instrument

Procedure:

  • Infect Vero cells with the flavivirus and treat with this compound or DMSO as described in the Western Blot protocol.

  • At various time points post-infection, harvest the cells and the supernatant separately.

  • Extract total RNA from the cells and the supernatant using a suitable RNA extraction kit.

  • Perform one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the flavivirus genome.

  • Use a standard curve of in vitro transcribed viral RNA to determine the absolute copy number of the viral genome.[1]

  • Analyze the data to compare the viral RNA levels in treated versus untreated samples.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.

Procedure:

  • Pre-treatment: Treat Vero cells with the inhibitor for 2 hours before infection. Wash the cells and then infect with the virus.

  • Co-treatment: Add the inhibitor and the virus to the cells simultaneously. After 1 hour of incubation, wash the cells and add fresh medium.

  • Post-treatment: Infect the cells with the virus for 1 hour. Wash the cells and then add the medium containing the inhibitor.

  • Incubate the plates for 24-48 hours.

  • Collect the supernatant and determine the viral titer using a plaque assay.

  • Compare the reduction in viral titer across the different treatment conditions to identify the targeted stage of the viral life cycle. Studies have shown that the maximum reduction in virus titer is observed with post-infection treatment, indicating that this compound acts on a late stage of the viral life cycle.[1][3]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in flavivirus research.

Flavivirus_Maturation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_TGN trans-Golgi Network (TGN) Polyprotein Viral Polyprotein prM_E prM-E Heterodimer Polyprotein->prM_E Processing ImmatureVirion Immature Virion (prM-E) prM_E->ImmatureVirion Budding & Transport Furin Furin ImmatureVirion->Furin prM Cleavage MatureVirion Mature Virion (M-E) Furin->MatureVirion Release Release MatureVirion->Release Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin InfectiousVirion InfectiousVirion Release->InfectiousVirion Infectious Virion Release

Caption: Flavivirus maturation pathway and the inhibitory action of Decanoyl-RVKR-CMK.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Vero Cells infect Infect with Flavivirus (e.g., ZIKV) start->infect treat Treat with Decanoyl-RVKR-CMK or DMSO (Control) infect->treat incubate Incubate for 36-48 hours treat->incubate harvest Harvest Supernatant & Cell Lysate incubate->harvest plaque Plaque Assay (Viral Titer) harvest->plaque wb Western Blot (prM/E Ratio) harvest->wb qpcr qRT-PCR (Viral RNA) harvest->qpcr

Caption: General experimental workflow for evaluating Decanoyl-RVKR-CMK's antiviral effect.

Mechanism_of_Action Inhibitor Decanoyl-RVKR-CMK Target Host Furin Protease Inhibitor->Target Inhibits Process prM Cleavage Target->Process Result1 Formation of Immature Virions Process->Result1 Leads to Result2 Reduced Viral Release Result1->Result2 Result3 Loss of Infectivity Result1->Result3 Outcome Antiviral Effect Result2->Outcome Result3->Outcome

Caption: Mechanism of action of Decanoyl-RVKR-CMK as a flavivirus inhibitor.

References

Troubleshooting & Optimization

determining the optimal timing for Decanoyl-RVKR-CMK TFA treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Decanoyl-RVKR-CMK TFA

Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize the use of this potent proprotein convertase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable, and irreversible peptide-based inhibitor.[1][2] Its structure mimics the consensus cleavage sequence (Arg-X-(Arg/Lys)-Arg) recognized by a family of enzymes called proprotein convertases (PCs).[3] The inhibitor specifically targets and blocks the activity of all seven major PCs: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][4][5] It works by forming an irreversible covalent bond with the active site of these proteases, thereby preventing them from processing their target proproteins.[3][6] This mechanism is crucial for studying processes that depend on PC-mediated protein activation, such as viral entry, bacterial toxin activation, and growth factor maturation.[7][8]

Q2: Why is determining the optimal treatment timing so crucial?

The optimal timing for treatment is critical because the inhibitor must be present in the specific cellular compartment where and when the target proprotein is being processed. Furin and other PCs are primarily located in the trans-Golgi Network (TGN), but they also cycle to the cell surface and through endosomes.[9][10]

  • For Viral Entry: To block the cleavage of viral envelope proteins (like the spike protein of SARS-CoV-2), the inhibitor must be present before or during viral entry and trafficking through these compartments.[8][11][12] Post-infection treatment may also be effective at inhibiting the maturation and release of new virus particles.[2][13]

  • For Cellular Proteins: To inhibit the processing of an endogenous protein (e.g., a growth factor), the treatment window must align with the protein's expression and transit through the TGN.

  • For Secreted Proteins: To prevent the maturation of a secreted polypeptide, the inhibitor needs to be active during the protein's passage through the secretory pathway.[4][14]

Incorrect timing can result in a complete lack of an observable effect, as the inhibitor may degrade or be absent when the target substrate is available for cleavage.

Q3: What are the typical working concentrations and cytotoxic effects?

The effective concentration of this compound is highly dependent on the cell type and the specific biological system. Its potency is well-documented, with an IC₅₀ value of 57 nM for blocking SARS-CoV-2 spike protein cleavage in a plaque reduction assay.[4][5] However, concentrations up to 100 µM have been used in other antiviral studies.[2][13] It is essential to perform a dose-response experiment for your specific model system. Cytotoxicity should also be evaluated, as high concentrations or prolonged exposure can be toxic.

Summary of Quantitative Data
ParameterValueCell Line / SystemSource
IC₅₀ (Inhibition)57 nMSARS-CoV-2 Plaque Reduction Assay (VeroE6)[4][5][8]
CC₅₀ (Cytotoxicity)318.2 µMCCK-8 Assay (VeroE6)[8][15]
Effective Concentration 100 µMAntiviral Assay (Zika & Japanese Encephalitis Virus)[2][13]
Q4: How should I prepare and store the inhibitor?

For long-term storage, the lyophilized powder should be kept at -20°C for at least six months.[1] For experimental use, prepare a stock solution in a solvent like DMSO. It is critical to note that the chloromethylketone (CMK) functional group has poor aqueous stability.[3] Therefore, aqueous solutions should not be stored long-term, and it is highly recommended to prepare fresh dilutions from the stock for each experiment to ensure consistent activity.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the proprotein processing pathway and the inhibitory action of this compound within the trans-Golgi Network (TGN).

G cluster_TGN trans-Golgi Network (TGN) Proprotein Proprotein (e.g., pro-Spike, pro-TGF-β) Furin Furin Enzyme Proprotein->Furin Binding Unprocessed Unprocessed Proprotein Proprotein->Unprocessed Processing Blocked ActiveProtein Active Protein Furin->ActiveProtein Cleavage BlockedComplex Inactive Furin-Inhibitor Complex Furin->BlockedComplex Inhibitor Decanoyl-RVKR-CMK (Inhibitor) Inhibitor->Furin Irreversible Inhibition Exit Secretion / Transport to Cell Surface ActiveProtein->Exit Unprocessed->Exit Entry Proprotein Synthesis (Endoplasmic Reticulum) Entry->Proprotein

Caption: Furin inhibition by Decanoyl-RVKR-CMK in the TGN.

Experimental Protocols

To determine the optimal treatment conditions, we recommend performing two key experiments in sequence: a time-course experiment followed by a dose-response experiment.

Protocol: Time-Course Experiment to Determine Optimal Timing

This experiment identifies the most effective window for inhibitor application relative to a biological event (e.g., viral infection, growth factor stimulation).

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of the experiment.

  • Inhibitor Preparation: Prepare a working concentration of this compound (e.g., 10 µM, a concentration well above the IC₅₀ but below the CC₅₀) from a freshly prepared stock solution.

  • Experimental Groups: Design treatment groups to cover different time points relative to your event of interest (T=0).

    • Pre-treatment: Add the inhibitor at various times before T=0 (e.g., -4h, -2h, -1h). Remove the inhibitor before T=0 or leave it in, depending on your experimental question.

    • Co-treatment: Add the inhibitor at the same time as the event (T=0).

    • Post-treatment: Add the inhibitor at various times after T=0 (e.g., +1h, +2h, +4h).

    • Controls: Include an untreated control (no inhibitor) and a vehicle control (solvent only).

  • Induction: At T=0, initiate the biological process (e.g., infect cells with a virus, add a stimulant).

  • Incubation: Incubate the cells for a predetermined period sufficient to observe the downstream effect (e.g., 24-48 hours for viral plaque formation or protein expression).

  • Endpoint Analysis: Collect samples and measure the outcome.

    • Protein Processing: Use Western blot to detect the ratio of proprotein to mature protein.

    • Viral Titer: Use a plaque assay or TCID₅₀ to quantify infectious virus particles.

    • Cell Viability: Use a cell viability assay (e.g., CCK-8) to confirm the inhibitor is not causing toxicity at the tested concentration.

  • Data Analysis: Plot the measured effect against the treatment time to identify the window of maximal inhibition.

Protocol: Dose-Response Experiment to Determine Optimal Concentration

Once the optimal time window is identified, this experiment determines the lowest effective concentration.

Methodology:

  • Cell Seeding: Plate cells as described above.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium.

  • Treatment: At the optimal time point determined from the time-course experiment, treat the cells with the serial dilutions of the inhibitor.

  • Induction & Incubation: Initiate the biological process and incubate as before.

  • Endpoint Analysis: Perform the same analysis as in the time-course experiment.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ (the concentration that causes 50% inhibition).

Experimental Workflow for Determining Optimal Timing

workflow arrow arrow start Start seed 1. Seed Cells in Plates start->seed prepare 2. Prepare Inhibitor (Dec-RVKR-CMK) seed->prepare define_time 3. Define Time Points (e.g., -2h, 0h, +2h, +4h) prepare->define_time treat 4. Treat Cells at Defined Time Points define_time->treat induce 5. Induce Biological Event (e.g., Infect with Virus) at T=0 treat->induce incubate 6. Incubate for Defined Duration induce->incubate collect 7. Collect Samples (Lysates / Supernatant) incubate->collect analyze 8. Analyze Endpoint (Western Blot, Plaque Assay) collect->analyze determine 9. Plot Results & Determine Optimal Time Window analyze->determine end End determine->end

Caption: Workflow for a time-course experiment.

Troubleshooting Guide

Q: I'm not observing any inhibition of my target protein. What could be wrong?
  • Incorrect Timing: The most common issue. The inhibitor must be present when the substrate is being processed. Review your time-course data or perform a new experiment with a wider range of time points.

  • Insufficient Concentration: Your system may require a higher concentration. Perform a dose-response experiment to find the optimal concentration.

  • Inhibitor Instability: The CMK group is unstable in aqueous media.[3] Always prepare fresh dilutions from a DMSO stock for each experiment. Do not reuse diluted inhibitor.[1]

  • Incorrect Target: Confirm through literature or genetic knockdown that your protein of interest is indeed processed by a furin-like proprotein convertase.

Q: I'm observing high levels of cell toxicity. How can I resolve this?
  • Reduce Concentration: This is the first step. High concentrations can lead to off-target effects and toxicity.[3] Refer to the CC₅₀ data and perform a dose-response experiment to find a non-toxic effective concentration.

  • Shorten Exposure Time: Reduce the duration of the treatment. A shorter pulse of treatment may be sufficient to inhibit the target without causing excessive cell death.

  • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%).

Q: My results are inconsistent between experiments. What should I check?
  • Inhibitor Preparation: As mentioned, always use freshly prepared dilutions. Inconsistency is often traced back to degraded inhibitor.

  • Cellular Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.

  • Experimental Precision: Standardize all incubation times and procedural steps. Small variations in timing can lead to different outcomes.

Q: Is this compound specific only to furin?

No, it is a pan-inhibitor that blocks all seven subtilisin/kexin-like proprotein convertases.[1] Furthermore, like other CMK-based inhibitors, it has the potential to inhibit other serine and cysteine proteases (such as cathepsins B and L, trypsin, and TMPRSS2), especially at higher concentrations.[3] This lack of absolute specificity is a critical consideration when interpreting results. If specificity is a concern, consider using it in parallel with more selective inhibitors or in furin-knockout cell lines.[3]

Troubleshooting Logic Diagram

troubleshoot problem Problem Observed no_effect No Inhibition problem->no_effect toxicity High Toxicity problem->toxicity inconsistent Inconsistent Results problem->inconsistent q_time Is timing optimal? no_effect->q_time q_tox_conc Is concentration too high? toxicity->q_tox_conc Yes q_incon_prep Using fresh inhibitor? inconsistent->q_incon_prep No q_conc Is concentration sufficient? q_time->q_conc Yes sol_time Solution: Run new time-course experiment q_time->sol_time q_active Is inhibitor active? q_conc->q_active Yes sol_conc Solution: Run dose-response experiment q_conc->sol_conc No sol_active Solution: Prepare fresh dilutions from stock q_active->sol_active No q_tox_time Is exposure too long? q_tox_conc->q_tox_time No sol_tox_conc Solution: Lower concentration; perform CC50 assay q_tox_conc->sol_tox_conc Yes sol_tox_time Solution: Reduce treatment duration q_tox_time->sol_tox_time Yes q_incon_cells Are cell conditions consistent? q_incon_prep->q_incon_cells Yes sol_incon_prep Solution: Always use freshly prepared dilutions q_incon_prep->sol_incon_prep No sol_incon_cells Solution: Standardize cell confluency and passage number q_incon_cells->sol_incon_cells No

Caption: A decision tree for troubleshooting experiments.

References

interpreting unexpected results with Decanoyl-RVKR-CMK TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Decanoyl-RVKR-CMK TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, irreversible inhibitor of proprotein convertases, with a particular specificity for furin and other enzymes that recognize the RXK/R-R motif.[1][2] The "RVKR" sequence mimics the substrate recognition site, while the chloromethylketone (CMK) group forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition.[2] Its primary application is in studying the processing of precursor proteins, such as viral glycoproteins, hormones, and growth factors.[1][3]

Q2: I am not seeing the expected inhibition of my target protein processing. What are the common reasons for this?

There are several potential reasons for a lack of inhibitory effect. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q3: I am observing significant cytotoxicity in my cell cultures after treatment with this compound. Is this expected?

While this compound is a targeted inhibitor, the chloromethylketone (CMK) reactive group can exhibit off-target effects, and high concentrations can lead to cytotoxicity.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits the target process without causing widespread cell death. A cell viability assay should always be performed in parallel with your primary experiment.

Q4: What is the stability of this compound in solution?

This compound has limited stability in aqueous solutions due to the reactive nature of the CMK group.[2] It is recommended to prepare fresh stock solutions in a dry solvent like DMSO and to make working dilutions in your cell culture medium or assay buffer immediately before use.[5] Stock solutions in DMSO can be stored at -20°C or -80°C for short to medium-term storage, but repeated freeze-thaw cycles should be avoided.[5]

Q5: Can this compound inhibit other proteases besides furin?

Yes. While the RVKR sequence provides specificity for furin-like proprotein convertases, the highly reactive CMK "warhead" can react with other proteases, including some cysteine proteases like cathepsin B and the proteasome.[2] It can also be inactivated by reacting with abundant cellular nucleophiles like glutathione.[2] This lack of absolute specificity is an important consideration when interpreting your results.

Troubleshooting Guide

Issue 1: No or Low Inhibitory Effect

Description: You are not observing the expected decrease in the processing of your target protein or the downstream biological effect.

Potential Cause Recommended Solution
Inhibitor Degradation Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and target.
Incorrect Timing of Addition The inhibitor must be present before or during the synthesis and processing of the target protein. For viral entry studies, pre-incubation may be necessary.[4][6]
Inhibitor Inactivation The CMK group can be inactivated by components in the serum or by cellular nucleophiles like glutathione.[2] Consider reducing serum concentration if possible, and be aware of the cellular context.
Insolubility in Aqueous Media Ensure the final concentration of DMSO is compatible with your cells and that the inhibitor is fully dissolved before adding it to the aqueous medium.[5]
Alternative Processing Pathway Your target protein may be processed by a different protease that is not inhibited by this compound.
Issue 2: High Cell Toxicity

Description: You observe a significant decrease in cell viability, or morphological changes indicative of cell death, after treatment with the inhibitor.

Potential Cause Recommended Solution
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and use a concentration well below this value for your experiments.[4]
Off-Target Effects The CMK group can react with other essential cellular proteins.[2] If toxicity is observed even at low concentrations, consider using a different type of furin inhibitor with a different reactive group.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the same amount of solvent.
Prolonged Incubation Long exposure times can lead to cumulative toxicity. Optimize the incubation time to the minimum required to see an effect on your target.

Experimental Protocols

Protocol 1: Fluorometric Furin Activity Assay

This protocol allows for the direct measurement of furin activity in cell lysates or with purified enzyme, and can be used to validate the inhibitory activity of this compound.

Materials:

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

  • Furin Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5)

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Purified furin or cell lysate

  • This compound

Procedure:

  • Prepare serial dilutions of this compound in Furin Assay Buffer.

  • In a 96-well plate, add 50 µL of purified furin or cell lysate to each well.

  • Add 25 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells.

  • Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Prepare the substrate solution in Furin Assay Buffer according to the manufacturer's instructions.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound.

Materials:

  • 96-well clear, flat-bottom plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the wells.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Inhibition start Low or No Inhibition Observed q1 Is the inhibitor solution fresh? start->q1 sol1 Prepare fresh stock and working solutions q1->sol1 No q2 Is the concentration optimal? q1->q2 Yes sol1->q2 sol2 Perform dose-response experiment q2->sol2 No q3 Is the timing of addition correct? q2->q3 Yes sol2->q3 sol3 Adjust incubation time and sequence q3->sol3 No q4 Could there be an alternative processing pathway? q3->q4 Yes sol3->q4 sol4 Investigate other proteases q4->sol4 Yes end Problem Resolved / Further Investigation q4->end No sol4->end

Caption: Troubleshooting workflow for low or no inhibitory effect.

G cluster_1 Mechanism of Action inhibitor Decanoyl-RVKR-CMK furin Furin Active Site (with catalytic His) inhibitor->furin Covalent modification of His processed Active Protein furin->processed inactive_furin Irreversibly Inhibited Furin furin->inactive_furin precursor Inactive Precursor Protein (e.g., pro-TGF-β, viral gp160) precursor->furin Processing precursor->inactive_furin Processing Blocked

Caption: Mechanism of irreversible inhibition of furin by Decanoyl-RVKR-CMK.

References

how to control for off-target effects of Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Decanoyl-RVKR-CMK

Welcome to the technical support center for Decanoyl-RVKR-CMK. This guide provides troubleshooting advice and frequently asked questions to help researchers control for potential off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Decanoyl-RVKR-CMK?

Decanoyl-RVKR-CMK is a cell-permeable, irreversible inhibitor of a class of serine endoproteases known as proprotein convertases (PCs).[1][2] Its peptide sequence (RVKR) mimics the consensus cleavage site of many PC substrates, allowing it to target these enzymes.[2] The inhibitor works by forming a covalent bond with the active-site histidine residue of the protease, leading to irreversible inactivation.[2][3]

Q2: What are the primary targets and known off-targets of this inhibitor?

  • Primary Targets : Its main targets are the seven subtilisin/kexin-like proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] It is often referred to as a pan-PC inhibitor.

  • Known Off-Targets : The high reactivity of the chloromethylketone (CMK) "warhead" can lead to off-target effects. The electrophilic CMK group is not entirely specific to serine proteases and has been shown to react with:

    • Cysteine Proteases : such as cathepsin B.[2]

    • Threonine Proteases : including the active-site threonine of the proteasome.[2]

    • Other Nucleophiles : It can be readily alkylated by cellular bionucleophiles like glutathione.[2]

Q3: What typical working concentrations are effective, and when does cytotoxicity become a concern?

The effective concentration is highly dependent on the cell type and experimental goal.

  • Antiviral Activity : IC50 values as low as ~50-57 nM have been reported for inhibiting viral entry (HPV and SARS-CoV-2).[4] In other viral studies, concentrations of 50 µM to 100 µM have been used effectively.[5]

  • Cytotoxicity : Cytotoxicity varies significantly between cell lines. For example, in Vero cells, no cytotoxic effects were observed up to 100 µM, with a 50% cytotoxic concentration (CC50) of 712.9 µM.[5] However, in other contexts, concentrations as low as 25 µM have been used with no reported cytotoxicity.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell system.

Q4: How can I design experiments to control for off-target effects?

Controlling for off-target effects is critical. A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration : Perform a dose-response curve to identify the minimum concentration of Decanoyl-RVKR-CMK that achieves the desired on-target effect.

  • Include Negative Controls : Use control chloromethylketone compounds that have a different peptide sequence and do not inhibit furin or PCs. This helps differentiate effects of the CMK moiety itself from the specific inhibition of PCs.[4]

  • Perform Genetic Controls : The most rigorous control is to use a genetic approach.

    • Knockdown/Knockout : Use siRNA or CRISPR to reduce the expression of the target PC (e.g., furin). The phenotype should mimic the effect of the inhibitor.

    • Rescue Experiments : Use a furin-deficient cell line (e.g., LoVo or FD11 cells) and demonstrate that the biological effect is absent. Then, "rescue" the effect by transfecting the cells with a functional furin gene.[4]

  • Use Alternative Inhibitors : Corroborate findings with a structurally different PC inhibitor that has a distinct mechanism or off-target profile. For example, the cell-impermeable hexa-D-arginine (D6R) can be used to specifically inhibit cell-surface furin.[7][8]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
High Cell Death/Toxicity Concentration of Decanoyl-RVKR-CMK is too high; Off-target effects on essential cellular machinery (e.g., proteasome).1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the CC50 in your cell line. 2. Titrate the inhibitor down to the lowest effective concentration. 3. Ensure the DMSO (vehicle) concentration is not toxic.
Inconsistent or No Effect Inhibitor is degraded; Insufficient concentration or treatment time; Target PC is not involved in the process.1. Prepare fresh aqueous solutions of the inhibitor; do not store them long-term.[1] 2. Confirm on-target activity by Western blot for a known substrate (see Protocol 1). 3. Increase concentration or incubation time after confirming it is not toxic. 4. Use a positive control system where the inhibitor is known to work (e.g., inhibiting viral glycoprotein cleavage).[5]
Results differ from published data Different cell line or experimental conditions; Potential off-target effect is dominant in your system.1. Validate the expression of the target PC (e.g., furin) in your cell line.[9] 2. Implement rigorous controls (genetic, alternative inhibitors) to confirm the effect is due to on-target inhibition. 3. Perform an in vitro activity assay with recombinant enzyme to confirm direct inhibition (see Protocol 3).

Quantitative Data Summary

The following table summarizes key quantitative metrics for Decanoyl-RVKR-CMK.

ParameterTarget/Cell LineValueReference
On-Target Activity
IC50Furin1.3 ± 3.6 nM[10]
IC50PCSK50.17 ± 0.21 nM[10]
IC50PCSK60.65 ± 0.43 nM[10]
IC50PCSK70.54 ± 0.68 nM[10]
IC50 (Viral Entry)SARS-CoV-257 nM[10]
IC50 (Viral Infection)HPV16~50 nM[4]
Cytotoxicity
CC50Vero Cells712.9 µM[5]
Non-toxic ConcentrationJ77A.1 Macrophages25 µM[6]
Non-toxic ConcentrationVero Cellsup to 100 µM[5]

Experimental Protocols & Workflows

Diagram: Workflow for Validating Inhibitor Specificity

G cluster_exp Experimental Plan cluster_val Validation Controls start Hypothesis: Phenotype X is caused by PC inhibition dose 1. Dose-Response Curve (Determine lowest effective conc.) start->dose phenotype Observe Phenotype X? dose->phenotype ontarget 2. Confirm On-Target Inhibition (e.g., Western Blot for pro-protein processing) phenotype->ontarget Yes conclusion_neg Conclusion: Phenotype is likely OFF-TARGET phenotype->conclusion_neg No negative 3. Negative Control Inhibitor (Inactive CMK peptide) ontarget->negative genetic 4. Genetic Control (siRNA or KO of target PC) negative->genetic alternative 5. Alternative Inhibitor (Different chemical class) genetic->alternative phenotype_val Phenotype X reproduced? alternative->phenotype_val conclusion_pos Conclusion: Phenotype is likely ON-TARGET phenotype_val->conclusion_pos Yes phenotype_val->conclusion_neg No

Caption: A logical workflow for confirming that an observed biological effect is due to the intended on-target activity of Decanoyl-RVKR-CMK.

Protocol 1: Western Blot to Confirm Inhibition of Substrate Processing

This protocol verifies that Decanoyl-RVKR-CMK is inhibiting the cleavage of a known PC substrate in a cellular context. A common example is analyzing the processing of a viral glycoprotein precursor (e.g., Flavivirus prM) to its mature form (M).[5][11]

Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., Vero) to desired confluency. Infect with the virus of interest (e.g., ZIKV or JEV at a suitable MOI).

  • Inhibitor Addition : Following infection, treat cells with a non-toxic concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or vehicle control (e.g., DMSO).

  • Incubation : Incubate for a period sufficient to allow protein expression and processing (e.g., 36 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with a general protease inhibitor cocktail (that does not inhibit PCs).

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate proteins, and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody that can detect both the precursor (prM) and mature (M) forms of the protein overnight at 4°C.

    • Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect bands using an ECL substrate and an imaging system.

  • Analysis : Quantify band intensity using software like ImageJ. An effective inhibition will result in an accumulation of the precursor form (prM) and a decrease in the mature form (M) in the inhibitor-treated samples compared to the vehicle control.

Protocol 2: Cell Viability Assay

This protocol is essential for determining the cytotoxic concentration of Decanoyl-RVKR-CMK in your specific cell line.

Methodology:

  • Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serial Dilution : Prepare serial dilutions of Decanoyl-RVKR-CMK in culture medium. Include a vehicle-only control (e.g., DMSO) and an untreated control. A typical concentration range might be 1 µM to 1000 µM.[5]

  • Treatment : Replace the medium in the wells with the medium containing the different inhibitor concentrations.

  • Incubation : Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assay : Perform a viability assay according to the manufacturer's instructions. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

  • Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control cells (100% viability). Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the CC50 value.

Protocol 3: In Vitro Furin Activity Assay

This biochemical assay confirms the direct inhibitory effect of Decanoyl-RVKR-CMK on purified furin enzyme activity.[12]

Methodology:

  • Reagents : Use a commercial kit (e.g., BPS Bioscience #78040) or assemble the components: purified recombinant furin, a fluorogenic furin substrate (e.g., Boc-RVRR-AMC), and an appropriate assay buffer.

  • Inhibitor Preparation : Prepare several concentrations of Decanoyl-RVKR-CMK to be tested.

  • Reaction Setup : In a 96-well black plate, add the purified furin enzyme to the assay buffer.

  • Inhibitor Incubation : Add the different concentrations of Decanoyl-RVKR-CMK or a positive control inhibitor to the wells containing the enzyme. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for binding.

  • Initiate Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence : Immediately begin reading the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes.

  • Data Analysis : Calculate the reaction rate (slope of the fluorescence curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway Visualization

Diagram: Furin-Mediated Processing and Inhibition

G cluster_pathway Cellular Protein Maturation Pathway cluster_inhibition Mechanism of Inhibition cluster_offtarget Potential Off-Target Effects Proprotein Pro-protein (Inactive Precursor) Furin Furin / PC Enzyme Proprotein->Furin Binds to active site ActiveProtein Mature Protein (Biologically Active) Furin->ActiveProtein Cleaves at RVKR site InactiveFurin Inactive Furin Complex Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Irreversibly binds to active site Cathepsin Cathepsin B Inhibitor->Cathepsin Reacts with Cysteine Proteasome Proteasome Inhibitor->Proteasome Reacts with Threonine

Caption: The on-target pathway of pro-protein cleavage by furin and its irreversible inhibition by Decanoyl-RVKR-CMK, alongside potential off-target interactions.

References

troubleshooting Decanoyl-RVKR-CMK TFA instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decanoyl-RVKR-CMK TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this inhibitor in solution. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, cell-permeable peptide inhibitor of proprotein convertases (PCs), such as furin and kexin.[1] The "RVKR" sequence mimics the cleavage site of these proteases, allowing the inhibitor to bind to the active site. The chloromethyl ketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the enzyme's active site, leading to inactivation.[2] This makes it a potent tool for studying processes that rely on PC activity, such as viral protein processing (e.g., HIV and SARS-CoV-2) and growth factor activation.[3][4]

Q2: Why is my this compound solution losing activity?

The instability of this compound in solution is primarily due to the high reactivity of the chloromethyl ketone (CMK) group. This reactive group is susceptible to hydrolysis, especially in aqueous solutions with a neutral to alkaline pH. The peptide backbone itself can also be subject to degradation. To mitigate this, it is crucial to follow proper storage and handling procedures.

Q3: How should I store this compound?

Proper storage is critical to maintaining the integrity of the inhibitor. Recommendations for storage are summarized in the table below.[3]

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C1 yearKeep sealed and away from moisture.
-80°C2 yearsKeep sealed and away from moisture.
In Solution (DMSO)-20°C1 monthAliquot to avoid freeze-thaw cycles. Keep sealed.
-80°C6 monthsAliquot to avoid freeze-thaw cycles. Keep sealed.
In Solution (Water)-20°C1 monthPrepare fresh. Use sterile water. Not recommended for long-term storage.
-80°C6 monthsPrepare fresh. Use sterile water. Not recommended for long-term storage.

Q4: What is the best solvent for dissolving this compound?

This compound is soluble in both DMSO and water.[3] For long-term storage of stock solutions, DMSO is generally preferred. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3] For aqueous solutions, use sterile, nuclease-free water and prepare the solution fresh for each experiment if possible.

Q5: Can I reuse a solution of this compound that has been frozen and thawed multiple times?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[3] Upon initial dissolution, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed. 1. Degraded inhibitor: The CMK group is hydrolyzed and inactive. 2. Incorrect concentration: Errors in calculating the required concentration. 3. Suboptimal assay conditions: pH of the buffer is too high, leading to rapid inactivation.1. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C). 2. Recalculate the required concentration, ensuring the molecular weight used is correct. 3. Check the pH of your assay buffer. Chloromethyl ketones are generally more stable at a lower pH.[2] If possible, perform the assay at a pH closer to 6.0-7.0 rather than alkaline conditions.
Precipitate forms in the stock solution upon thawing. 1. Poor solubility: The concentration may be too high for the solvent. 2. Freeze-thaw cycles: Repeated temperature changes can reduce solubility.1. Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving. If the precipitate persists, consider preparing a new, less concentrated stock solution. 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.
Variability between experiments. 1. Inconsistent inhibitor activity: Using stock solutions of different ages or storage conditions. 2. Presence of TFA counter-ion: Trifluoroacetic acid (TFA) from peptide synthesis can affect cell-based assays.1. Use a fresh aliquot of the stock solution for each experiment. Standardize your solution preparation and storage protocol. 2. If TFA is suspected to interfere with your assay, consider using a TFA-free grade of the inhibitor if available, or perform buffer exchange to remove it.
Loss of activity in cell culture media. 1. Reaction with media components: The CMK group can react with nucleophilic components in the media (e.g., amino acids, serum proteins). 2. High pH of media: Cell culture media is typically buffered around pH 7.4, which can contribute to hydrolysis.1. Prepare the inhibitor in a small volume of a suitable solvent (e.g., DMSO) and add it to the media immediately before use. Minimize the pre-incubation time of the inhibitor in the media. 2. While altering media pH is generally not feasible, be aware of this factor and consider it when interpreting results. Prepare fresh inhibitor-containing media for each experiment.

Experimental Protocols

Protocol 1: In Vitro Furin Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against purified furin.

Materials:

  • Purified recombinant furin

  • This compound

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay Buffer: 20 mM HEPES, 0.2 mM CaCl₂, 0.2 mM β-mercaptoethanol, pH 7.0

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Furin Solution: Dilute the purified furin in Assay Buffer to the desired working concentration.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 25 µL of Assay Buffer (for control) or 25 µL of the inhibitor dilutions.

    • Add 50 µL of the diluted furin solution to each well.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic furin substrate solution (at a concentration near its Km) to each well.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based Furin Inhibition Assay

This protocol provides a general workflow for assessing the effect of this compound on the processing of a furin substrate in a cellular context.

Materials:

  • Cells expressing a proprotein that is a known furin substrate (e.g., pro-TGF-β)

  • This compound

  • Appropriate cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies for Western blot analysis (against both the pro- and mature forms of the protein)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for protein expression and processing.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice to prepare cell lysates.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies that can detect both the unprocessed (pro-form) and the processed (mature form) of the target protein.

    • Analyze the band intensities to determine the extent of inhibition of processing in the presence of this compound.

Visualizations

Signaling Pathway: Furin-Mediated Activation of TGF-β

Furin plays a critical role in the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in cell growth, differentiation, and immune regulation.[2] The diagram below illustrates this process.

TGF_beta_activation cluster_golgi Trans-Golgi Network cluster_ecm Extracellular Matrix cluster_cell Target Cell proTGFbeta pro-TGF-β cleavage Cleavage at R-H-R-R site proTGFbeta->cleavage furin Furin furin->cleavage latent_complex Latent TGF-β Complex (LAP + mature TGF-β) cleavage->latent_complex secreted_complex Secreted Latent TGF-β Complex latent_complex->secreted_complex Secretion activation Activation (e.g., by MMPs, integrins) secreted_complex->activation matureTGFbeta Mature TGF-β activation->matureTGFbeta receptor TGF-β Receptor matureTGFbeta->receptor smad Smad Signaling receptor->smad gene_expression Gene Expression (Growth, Differentiation) smad->gene_expression inhibitor Decanoyl-RVKR-CMK inhibitor->furin Inhibits troubleshooting_workflow start Experiment Shows No/Low Inhibition check_stock Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) start->check_stock prepare_fresh Prepare Fresh Stock Solution from Powder check_stock->prepare_fresh Improperly Stored check_assay_cond Review Assay Conditions (pH, Buffer Components) check_stock->check_assay_cond Properly Stored rerun_exp Re-run Experiment prepare_fresh->rerun_exp success Successful Inhibition rerun_exp->success Success fail Problem Persists: Consider Other Factors rerun_exp->fail Failure modify_assay Modify Assay Conditions (e.g., lower pH if possible) check_assay_cond->modify_assay Suboptimal check_calc Verify Inhibitor Concentration Calculation check_assay_cond->check_calc Optimal modify_assay->rerun_exp recalculate Recalculate and Prepare New Working Dilutions check_calc->recalculate Incorrect check_calc->fail Correct recalculate->rerun_exp

References

Technical Support Center: Optimizing Decanoyl-RVKR-CMK TFA Concentration to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, while minimizing its potential toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Decanoyl-RVKR-CMK is a cell-permeable, irreversible peptide inhibitor of proprotein convertases, with high specificity for furin.[1][2][3] Its mechanism of action involves the chloromethylketone (CMK) group, which irreversibly alkylates the active site histidine of furin, thereby blocking its proteolytic activity.[3] Furin is a host cell protease located in the trans-Golgi network that is responsible for the proteolytic processing and maturation of a wide range of cellular and pathogen proteins, including the envelope glycoproteins of many viruses.[4][5][6] By inhibiting furin, Decanoyl-RVKR-CMK can prevent the cleavage of these viral proteins, thereby inhibiting viral entry, maturation, and infectivity.[1][2][7]

Q2: What are the common applications of this compound in research?

This compound is widely used as a tool to study the role of furin and other proprotein convertases in various biological processes. Its most common application is in virology to inhibit the replication of a broad range of viruses, including HIV, influenza virus, Zika virus, Japanese encephalitis virus, and SARS-CoV-2, by preventing the furin-mediated cleavage of their surface glycoproteins.[1][2][7][8][9][10] It is also used in cancer research to investigate the role of furin in tumor progression and metastasis.

Q3: What is the significance of the Trifluoroacetate (TFA) salt form?

Decanoyl-RVKR-CMK is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC).[11][12] It is crucial to be aware that the TFA counter-ion itself can exhibit biological activity, including toxicity to cultured cells.[11][13][14][15]

Q4: Can the TFA salt affect my experimental results?

Yes. Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[15] Therefore, when observing unexpected cytotoxicity in your experiments, it is important to consider the potential contribution of the TFA salt. It is recommended to include a TFA salt control (e.g., sodium trifluoroacetate) in your experiments to assess its specific effect on your cell line. In sensitive applications, converting the peptide to a different salt form, such as hydrochloride (HCl) or acetate, may be necessary to mitigate these effects.[14][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Toxicity/Death 1. Decanoyl-RVKR-CMK concentration is too high.2. The cell line is particularly sensitive to the inhibitor.3. Toxicity from the TFA counter-ion.4. Off-target effects of the CMK warhead.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration (See Experimental Protocol 1).2. Test a range of lower concentrations (e.g., 1-25 µM) and shorter incubation times.3. Include a TFA salt control. Consider exchanging the TFA salt for HCl or acetate.4. While the RVKR sequence provides specificity for furin-like proteases, the CMK group can react with other nucleophiles. Ensure conclusions about furin inhibition are supported by specific assays (See Experimental Protocols 2 & 3).
Inconsistent or No Inhibitory Effect 1. Inhibitor concentration is too low.2. Insufficient incubation time.3. Degradation of the inhibitor.4. The biological process under investigation is not furin-dependent.1. Increase the concentration of Decanoyl-RVKR-CMK based on literature values for your system.2. Increase the pre-incubation time with cells before the experimental treatment.3. Prepare fresh stock solutions of the inhibitor. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.4. Confirm furin expression in your cell line and its role in the pathway of interest using alternative methods like siRNA-mediated knockdown.
Difficulty Dissolving the Compound 1. Improper solvent.2. Low solubility of the peptide.1. Dissolve this compound in a small amount of sterile DMSO or ethanol before diluting to the final concentration in cell culture medium. Ensure the final solvent concentration is not toxic to the cells.

Quantitative Data Summary

The following tables summarize the cytotoxic and inhibitory concentrations of Decanoyl-RVKR-CMK from published studies. It is important to note that these values can be cell-type dependent.

Table 1: Cytotoxicity of Decanoyl-RVKR-CMK

Cell LineAssayCC50 / Toxic ConcentrationReference
VeroCellTiter-GLOCC50: 712.9 µM; No significant toxicity up to 100 µM[1]
VariousNot specifiedSignificant toxicity at 100 µM[6]
Vero E6CCK-8Effective antiviral dose as low as 5 µM with no apparent cytotoxicity[13]

Table 2: Inhibitory Activity of Decanoyl-RVKR-CMK

TargetAssayIC50 / Effective ConcentrationReference
FurinFluorogenic substrate assayKᵢ: ~1 nM[16]
Zika Virus (ZIKV)Plaque AssayIC50: 18.59 µM[17]
Japanese Encephalitis Virus (JEV)Plaque AssayIC50: 19.91 µM[17]
SARS-CoV-2 S protein cleavageWestern BlotInhibition observed at 5 µM[7]
Reporter construct processing in CHO ldlD cellsWestern BlotAlmost complete inhibition at 5 µM[18]

Experimental Protocols

Experimental Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay

This protocol outlines the steps to determine the maximum concentration of this compound that does not significantly affect cell viability using a standard MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the CC50 value.

Experimental Protocol 2: Assessing Furin Inhibitory Activity

This protocol provides a method to measure the direct inhibitory effect of Decanoyl-RVKR-CMK on furin activity using a commercially available fluorogenic substrate.

Materials:

  • Recombinant human furin

  • Furin-specific fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer at various concentrations.

  • Reaction Setup: In a black 96-well plate, add the furin enzyme to the assay buffer. Then, add the different concentrations of the inhibitor. Include a positive control (furin without inhibitor) and a negative control (assay buffer only).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the positive control and plot it against the inhibitor concentration to determine the IC50 value.

Experimental Protocol 3: Evaluating Inhibition of Viral Glycoprotein Cleavage by Western Blot

This protocol describes how to assess the ability of Decanoyl-RVKR-CMK to inhibit the cleavage of a specific viral glycoprotein in infected cells.

Materials:

  • Virus of interest that requires furin cleavage

  • Host cell line susceptible to the virus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific for the viral glycoprotein (recognizing both precursor and cleaved forms)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Infection and Treatment: Seed host cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of Decanoyl-RVKR-CMK (determined from Protocol 1) for 1-2 hours. Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells in the presence of the inhibitor for a time course sufficient to allow for viral protein expression and processing (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against the viral glycoprotein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the band intensities of the precursor and cleaved forms of the glycoprotein in the inhibitor-treated samples to the untreated control. A decrease in the cleaved form and an accumulation of the precursor form indicates successful inhibition by Decanoyl-RVKR-CMK.[2]

Visualizations

Experimental_Workflow_for_Toxicity_and_Efficacy_Testing cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment A 1. Seed Cells in 96-well plate B 2. Treat with this compound (Dose-Response) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570nm) E->F G 7. Determine CC50 F->G H 1. Treat Cells with Non-Toxic Conc. I 2. Infect with Virus H->I J 3. Incubate (24-48h) I->J K 4. Lyse Cells J->K L 5. Western Blot for Viral Protein K->L M 6. Analyze Cleavage Inhibition L->M Start Start->A Start->H Furin_Mediated_Viral_Entry_Pathway cluster_virus Virus Particle cluster_cell Host Cell cluster_inhibition Inhibition Virus Virus with uncleaved glycoprotein precursor CellSurface Cell Surface Virus->CellSurface 1. Attachment TGN Trans-Golgi Network Furin Furin TGN->Furin 3. Encounter in TGN Vesicle Secretory Vesicle Furin->Vesicle 4. Cleavage of Glycoprotein Vesicle->CellSurface 5. Transport to Surface MaturedVirus Matured, infectious virus (cleaved glycoprotein) Vesicle->MaturedVirus 6. Maturation CellSurface->TGN 2. Endocytosis & Trafficking Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Blocks Activity Infection Infection MaturedVirus->Infection 7. Fusion & Infection

References

Technical Support Center: Assessing the Long-Term Effects of Decanoyl-RVKR-CMK TFA on Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the long-term effects of Decanoyl-RVKR-CMK TFA on cells. The content is structured to address specific issues through troubleshooting guides and frequently asked questions, facilitating the design and execution of robust experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, irreversible inhibitor of a class of enzymes known as proprotein convertases (PCs), with a strong inhibitory activity against furin.[1] Its mechanism of action involves the chloromethylketone (CMK) functional group, which forms a covalent bond with the active site of these serine proteases, leading to their inactivation. PCs are essential for the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral envelope proteins.[2][3][4]

2. What are the potential long-term consequences of inhibiting furin and other proprotein convertases?

Given the ubiquitous role of furin and other PCs in cellular function, long-term inhibition can have significant consequences.[5] These enzymes are involved in the processing of proteins crucial for tissue homeostasis, and their sustained blockage may lead to detrimental side effects.[5] For example, furin is implicated in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are key regulators of extracellular matrix (ECM) remodeling.[1][6][7] Therefore, long-term inhibition could disrupt tissue architecture and function.

3. What are the known off-target effects of this compound?

The chloromethylketone (CMK) "warhead" is highly reactive and not entirely specific to furin or even serine proteases.[1] It has been shown to react with other classes of proteases, such as cysteine proteases (e.g., cathepsins), and can also be neutralized by intracellular antioxidants like glutathione.[1] This lack of specificity is a critical consideration in long-term studies, as observed effects may not be solely due to furin inhibition.

4. How stable is this compound in cell culture medium?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell toxicity at expected non-toxic concentrations. - Off-target effects of the CMK group.- Cell line hypersensitivity.- Incorrect inhibitor concentration.- Perform a dose-response curve to determine the non-toxic concentration for your specific cell line and experiment duration.- Include a control with a structurally similar but inactive peptide to assess non-specific toxicity.- Ensure accurate dilution of the stock solution.
Loss of inhibitory effect over time in long-term cultures. - Degradation or instability of the inhibitor in the culture medium.- Cellular metabolism of the inhibitor.- Replenish the inhibitor with every media change (e.g., every 24-48 hours).- For very long-term studies, consider increasing the frequency of media changes.
Inconsistent or unexpected results between experiments. - Variability in inhibitor activity due to improper storage.- Inconsistent cell passage number or confluency.- Off-target effects masking the intended furin inhibition.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[8]- Use cells within a consistent passage number range and seed at a standardized density.- Use multiple, structurally different furin inhibitors to confirm that the observed phenotype is due to furin inhibition.
Difficulty in interpreting data due to potential off-target effects. - The CMK moiety is known to be reactive with other cellular components.[1]- Use a lower, more specific concentration of the inhibitor.- Validate key findings using alternative methods, such as siRNA/shRNA knockdown of furin.- Include appropriate controls, such as a scrambled peptide or a different class of furin inhibitor.

Quantitative Data Summary

The following tables summarize available quantitative data on the effects of this compound. Note that long-term data is limited in the public domain, and researchers should perform their own dose-response and time-course experiments.

Table 1: Cytotoxicity of Decanoyl-RVKR-CMK

Cell LineAssayConcentrationDurationResultReference
Vero cellsCellTiter-GLOUp to 100 µMNot specifiedNon-cytotoxic
HeLaCD4 cellsNot specified35 µM and 70 µM7 daysNot specified[8]

Table 2: Antiviral Activity of Decanoyl-RVKR-CMK

VirusCell LineAssayIC₅₀ / InhibitionReference
HIV-1 and HIV-2HeLaCD4 cellsReplication assay70-80% inhibition at 35 µM[8]
SARS-CoV-2Not specifiedPlaque reduction assay57 nM[9]

Experimental Protocols

Protocol 1: Assessing Long-Term Cytotoxicity

This protocol is adapted from standard cytotoxicity assays and is designed for long-term assessment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (prepare fresh stock in an appropriate solvent, e.g., DMSO)

  • 96-well clear-bottom black plates

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended experimental duration (e.g., 7-14 days). Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.

  • Treatment: Remove the overnight culture medium and replace it with medium containing the different concentrations of the inhibitor or vehicle control.

  • Long-Term Incubation and Maintenance:

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

    • Change the medium containing the fresh inhibitor or vehicle control every 48 hours to ensure consistent inhibitor concentration and nutrient supply.

  • Viability Assessment: At designated time points (e.g., Day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control at each time point to determine the percentage of cell viability. Plot cell viability against inhibitor concentration for each time point to determine the IC₅₀.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the steps for analyzing the effect of long-term this compound treatment on the cell cycle.

Materials:

  • Cells treated with this compound for the desired duration (as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and suspension cells from your long-term culture. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10][11]

Protocol 3: Assessment of Apoptosis by Caspase Activation

This protocol describes the detection of apoptosis through the measurement of caspase activity.

Materials:

  • Cells treated with this compound for the desired duration

  • Caspase activity assay kit (e.g., using a fluorogenic substrate for caspase-3/7)

  • Lysis buffer (provided with the kit)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Lysis: After the long-term treatment, lyse the cells according to the caspase activity assay kit protocol to release cellular contents, including caspases.

  • Assay Reaction: Add the caspase substrate to the cell lysates. The substrate is typically a peptide sequence recognized by the specific caspase, linked to a fluorescent reporter.

  • Incubation: Incubate the reaction at 37°C for the time specified in the kit protocol. During this time, active caspases in the lysate will cleave the substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer or plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-change in caspase activity. A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) should be included.

Signaling Pathways and Experimental Workflows

Furin-Mediated Activation of Pro-TGF-β and Pro-MMPs

This compound, by inhibiting furin, can disrupt the activation of key signaling molecules involved in extracellular matrix remodeling and cell signaling. The diagram below illustrates the role of furin in activating pro-TGF-β and pro-MMPs, and how this process is blocked by the inhibitor.

Furin_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_inhibitor Inhibition cluster_extracellular Extracellular Space / Cell Surface Pro-TGF-beta Pro-TGF-beta Furin Furin Pro-TGF-beta->Furin Cleavage Pro-MMPs Pro-MMPs Pro-MMPs->Furin Cleavage Active TGF-beta Active TGF-beta Furin->Active TGF-beta Active MMPs Active MMPs Furin->Active MMPs Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK->Furin Inhibits TGF_beta_R TGF-beta Receptor Active TGF-beta->TGF_beta_R ECM_Degradation ECM Degradation Active MMPs->ECM_Degradation Downstream Signaling Downstream Signaling TGF_beta_R->Downstream Signaling Activates

Caption: Furin-mediated activation of TGF-β and MMPs, and its inhibition.

Experimental Workflow for Assessing Long-Term Effects

The following diagram outlines a logical workflow for a comprehensive assessment of the long-term cellular effects of this compound.

Experimental_Workflow Start Start: Long-Term Cell Culture with Decanoyl-RVKR-CMK Dose_Response 1. Dose-Response & Time-Course Cytotoxicity (Protocol 1) Start->Dose_Response Cell_Cycle 2. Cell Cycle Analysis (Protocol 2) Dose_Response->Cell_Cycle Select non-toxic concentrations Apoptosis 3. Apoptosis Assay (Protocol 3) Dose_Response->Apoptosis Select relevant time points Senescence 4. Senescence Assay (e.g., SA-β-gal staining) Dose_Response->Senescence Assess at sub-lethal concentrations Pathway_Analysis 5. Molecular Pathway Analysis (Western Blot, qPCR for TGF-β/MMP pathways) Cell_Cycle->Pathway_Analysis Apoptosis->Pathway_Analysis Senescence->Pathway_Analysis Data_Integration Data Integration & Conclusion Pathway_Analysis->Data_Integration

Caption: Workflow for assessing long-term effects of Decanoyl-RVKR-CMK.

Logical Relationship of Off-Target Effects

This diagram illustrates the logical considerations for interpreting data in the context of the known off-target potential of CMK inhibitors.

Off_Target_Logic cluster_validation Validation Experiments Observed_Effect Observed Cellular Effect Is_Furin_Inhibition Is the effect due to furin inhibition? Observed_Effect->Is_Furin_Inhibition Is_Off_Target Is the effect due to off-target activity? Observed_Effect->Is_Off_Target Furin_Knockdown Furin siRNA/shRNA Is_Furin_Inhibition->Furin_Knockdown Test with Other_Inhibitors Use non-CMK furin inhibitors Is_Furin_Inhibition->Other_Inhibitors Compare with Inactive_Control Use inactive peptide control Is_Off_Target->Inactive_Control Compare with Conclusion_Furin Conclusion: Effect is likely on-target Furin_Knockdown->Conclusion_Furin If phenotype is replicated Other_Inhibitors->Conclusion_Furin If phenotype is consistent Conclusion_Off_Target Conclusion: Effect is likely off-target Inactive_Control->Conclusion_Off_Target If effect is also observed

Caption: Logical approach to dissecting on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of Decanoyl-RVKR-CMK TFA and Camostat for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent protease inhibitors, Decanoyl-RVKR-CMK TFA and Camostat, in the context of their efficacy against SARS-CoV-2. This document synthesizes available experimental data to delineate their mechanisms of action, inhibitory concentrations, and the distinct cellular pathways they target.

The entry of SARS-CoV-2 into host cells is a critical step for viral replication and is mediated by the viral spike (S) protein. The activation of the S protein requires cleavage by host cell proteases at two distinct sites: the S1/S2 and the S2' sites. This priming process is essential for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. Two key host proteases involved in this process are furin, which primarily cleaves at the S1/S2 site, and Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for cleavage at the S2' site. This compound and Camostat have emerged as potential therapeutic agents by targeting these indispensable host proteases.

Mechanism of Action: Targeting Different Steps of Viral Entry

This compound is a potent and irreversible inhibitor of furin and other proprotein convertases.[1] By blocking furin, it prevents the initial cleavage of the SARS-CoV-2 spike protein at the S1/S2 boundary. This pre-activation step is crucial for exposing the S2' cleavage site and for efficient subsequent processing by other proteases.

In contrast, Camostat mesylate is a serine protease inhibitor that effectively targets TMPRSS2.[2] Camostat and its active metabolite, GBPA, block the activity of TMPRSS2 on the cell surface, thereby preventing the cleavage of the spike protein at the S2' site.[3][4] This cleavage is a critical step for the activation of the fusion peptide and subsequent viral entry into the host cell.[5]

The distinct targets of these two inhibitors highlight two different strategies for blocking SARS-CoV-2 entry. While this compound acts on a protease primarily involved in the initial priming of the spike protein, Camostat targets a protease essential for the final activation step leading to membrane fusion.

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Protein (S) Spike Protein (S) ACE2 ACE2 Receptor Spike Protein (S)->ACE2 Binding S1/S2 Cleavage S1/S2 Cleavage ACE2->S1/S2 Cleavage Furin Furin (Golgi/Cell Surface) Furin->S1/S2 Cleavage TMPRSS2 TMPRSS2 (Cell Surface) S2' Cleavage S2' Cleavage TMPRSS2->S2' Cleavage Endosome Endosome Viral_RNA_Release Viral RNA Release & Replication S1/S2 Cleavage->Endosome Alternative Endosomal Pathway S1/S2 Cleavage->S2' Cleavage S2' Cleavage->Viral_RNA_Release Membrane Fusion Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Furin Inhibits Camostat Camostat Camostat->TMPRSS2 Inhibits

SARS-CoV-2 entry pathway and points of inhibition.

Quantitative Comparison of Inhibitory Activity

Direct head-to-head studies providing a quantitative comparison of the antiviral efficacy of this compound and Camostat under identical experimental conditions are limited. The available data comes from different studies using various cell lines and assay methodologies, which can influence the measured inhibitory concentrations. The following tables summarize the reported in vitro efficacy of each compound.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

InhibitorTargetAssay TypeCell LineIC50 / EC50Citation
Decanoyl-RVKR-CMKFurinInhibition of cytopathic effectsVeroE6Not explicitly quantified in the study, but shown to suppress virus production and CPEs at 50 µM.[6][6]
Decanoyl-RVKR-CMKFurinAntiviral Assay-IC50: 0.057 µM

Table 2: In Vitro Efficacy of Camostat against SARS-CoV-2

InhibitorTargetAssay TypeCell LineIC50 / EC50Citation
CamostatTMPRSS2Pseudovirus Entry AssayCalu-3EC50: ~1 µM
CamostatTMPRSS2Authentic Virus InfectionCalu-3EC50: 178 nM (active metabolite FOY-251)
CamostatTMPRSS2TMPRSS2 Inhibition AssayHEK-293TIC50: 142 ± 31 nM
CamostatTMPRSS2Recombinant TMPRSS2 Assay-IC50: 6.2 nM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions, including the cell line, virus strain, and assay format. Direct comparison between studies should be made with caution.

A study by Cheng et al. (2020) directly compared the effect of Decanoyl-RVKR-CMK (CMK) and Camostat on SARS-CoV-2 S protein cleavage and the formation of syncytia (cell-cell fusion) in VeroE6 cells. The results showed that the furin inhibitors, including CMK, abolished S protein cleavage and syncytium formation, whereas the TMPRSS2 inhibitor Camostat did not.[6] This highlights the critical role of furin in these processes in VeroE6 cells, which have low TMPRSS2 expression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in the comparison.

Inhibition of SARS-CoV-2 Spike Protein Cleavage and Syncytium Formation

This experiment, based on the work of Cheng et al. (2020), qualitatively assesses the ability of inhibitors to block S protein processing and its fusogenic activity.[6]

  • Cell Line: VeroE6 cells.

  • Procedure:

    • VeroE6 cells are transfected with a plasmid expressing the SARS-CoV-2 spike protein.

    • The transfected cells are then treated with different concentrations of this compound or Camostat.

    • After 24 hours of incubation, cell lysates are collected.

    • Spike protein cleavage is analyzed by immunoblotting using an antibody that detects the S protein. The presence or absence of cleaved S protein fragments indicates the inhibitory effect on protease activity.

    • Syncytium formation (multinucleated giant cells) is observed and imaged using microscopy. The reduction in syncytia formation indicates the inhibition of S protein-mediated cell-cell fusion.

Experimental_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Inhibitor Treatment cluster_analysis Analysis VeroE6 VeroE6 Cells Transfection Transfect with Spike Protein Plasmid VeroE6->Transfection Inhibitor_Addition Add Inhibitors: - this compound - Camostat - Control Transfection->Inhibitor_Addition Incubation Incubate for 24h Inhibitor_Addition->Incubation Lysate_Collection Collect Cell Lysates Incubation->Lysate_Collection Microscopy Microscopy for Syncytia Observation Incubation->Microscopy Immunoblot Immunoblot for Spike Protein Cleavage Lysate_Collection->Immunoblot

References

A Comparative Analysis of Decanoyl-RVKR-CMK and Other Proprotein Convertase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Decanoyl-RVKR-CMK with other notable inhibitors of the proprotein convertase (PC) family of enzymes. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction to Proprotein Convertases and Their Inhibition

Proprotein convertases are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins.[1] These enzymes, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, are involved in numerous physiological processes and have been implicated in various pathologies such as cancer, viral infections, and hypercholesterolemia.[1][2] Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy.

Decanoyl-RVKR-CMK is a well-characterized, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like proprotein convertases.[2] Its broad-spectrum activity against multiple PCs makes it a valuable tool for studying the roles of these enzymes.[2] This guide compares Decanoyl-RVKR-CMK with other chloromethylketone (CMK) inhibitors and protein-based inhibitors, providing quantitative data on their inhibitory activities and detailing the experimental protocols used to derive this information.

Quantitative Comparison of Inhibitor Potency

The efficacy of various inhibitors against different proprotein convertases is summarized in the tables below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), has been compiled from multiple experimental studies.

InhibitorTarget PC(s)IC50 (nM)Ki (nM)Reference(s)
Decanoyl-RVKR-CMK Furin, PC1, PC2, PC4, PACE4, PC5, PC757~1[3]
Naphthofluorescein Furin--
Alpha-1 Antitrypsin Portland (A1-PDX) Furin, PC6B0.60.6[1][4]
Spn4A Furin, dPC2-0.013[5]

Table 1: Comparative Inhibitory Activity of Proprotein Convertase Inhibitors. This table provides a summary of the inhibitory potency of Decanoyl-RVKR-CMK and other selected inhibitors against various proprotein convertases. Lower IC50 and Ki values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

In Vitro Furin Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of a compound against furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • Test inhibitor (e.g., Decanoyl-RVKR-CMK)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant furin to each well, except for the blank control.

  • Add the diluted test inhibitor to the respective wells. For the positive control, add assay buffer without the inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the fluorogenic furin substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for MCA-based substrates) in a kinetic mode for a specified duration (e.g., 30-60 minutes).

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the ability of an inhibitor to block viral entry and replication, often employed for viruses that require furin cleavage for activation.[6][7][8][9]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Test inhibitor (e.g., Decanoyl-RVKR-CMK)

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in culture plates and grow them to a confluent monolayer.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Mix a standardized amount of virus with each dilution of the inhibitor and incubate for a specific period (e.g., 1 hour at 37°C) to allow the inhibitor to neutralize the virus.

  • Remove the growth medium from the cell monolayers and inoculate the cells with the virus-inhibitor mixtures. Include a virus-only control.

  • Allow the virus to adsorb to the cells for a defined time (e.g., 1 hour at 37°C).

  • Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained cell monolayer.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.

  • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the number of plaques.[3]

Western Blot Analysis of Proprotein Processing

This technique is used to visualize the cleavage of a proprotein into its mature form and to assess the effect of an inhibitor on this process.

Materials:

  • Cells expressing the proprotein of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Primary antibody specific to the proprotein and/or its cleaved product

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with different concentrations of the test inhibitor for a specified time.

  • Lyse the cells using a suitable lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody that recognizes either the precursor form, the mature form, or both.

  • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. The presence and intensity of the bands corresponding to the proprotein and its cleaved products will indicate the extent of processing and the effect of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by proprotein convertase inhibitors and a typical experimental workflow.

Furin_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_cell_surface Cell Surface / Extracellular Proprotein Pro-protein (e.g., pro-TGF-β, pro-BDNF) Furin Furin Proprotein->Furin Cleavage Processed_Protein Mature Protein (e.g., TGF-β, BDNF) Furin->Processed_Protein Receptor Receptor Processed_Protein->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Inhibition PCSK9_LDLR_Pathway cluster_ER Endoplasmic Reticulum / Golgi cluster_extracellular Extracellular Space cluster_endosome Endosome PCSK9_pro pro-PCSK9 PCSK9_mature Mature PCSK9 PCSK9_pro->PCSK9_mature Autocatalytic Cleavage PCSK9_secreted Secreted PCSK9 LDLR LDL Receptor PCSK9_secreted->LDLR Binding Complex PCSK9-LDLR-LDL Complex PCSK9_secreted->Complex LDLR->Complex Recycling LDLR Recycling LDLR->Recycling Normal Pathway LDL LDL LDL->LDLR Binding LDL->Complex Lysosome Lysosomal Degradation Complex->Lysosome Targeting for Degradation Inhibitor CMK Inhibitors Inhibitor->PCSK9_mature Inhibition of Processing Experimental_Workflow start Start cell_culture Cell Culture (Expressing target proprotein) start->cell_culture inhibitor_treatment Inhibitor Treatment (e.g., Decanoyl-RVKR-CMK) cell_culture->inhibitor_treatment protein_extraction Protein Extraction (Cell Lysate) inhibitor_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot sds_page->western_blot analysis Analysis of Proprotein Cleavage western_blot->analysis end End analysis->end

References

Decanoyl-RVKR-CMK: A Comparative Analysis of its Antiviral Efficacy Across Diverse Viral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of the furin inhibitor, Decanoyl-RVKR-CMK, against a range of viruses. This guide provides a consolidated overview of its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its antiviral activity, offering a valuable resource for the scientific community.

Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases, with a particular affinity for furin.[1] This host-cell enzyme plays a critical role in the maturation of many viral glycoproteins, making it an attractive target for broad-spectrum antiviral therapies.[1][2] By inhibiting furin, Decanoyl-RVKR-CMK prevents the cleavage of viral precursor proteins, a step essential for viral infectivity and propagation.[1][2] This guide summarizes the available data on its effectiveness in various viral models.

Quantitative Efficacy of Decanoyl-RVKR-CMK

The following tables provide a summary of the quantitative data on the antiviral activity of Decanoyl-RVKR-CMK against different viruses.

Table 1: Efficacy Against Flaviviruses and Coronaviruses
Virus FamilyVirusCell LineEfficacy MetricValueReference
FlaviviridaeZika Virus (ZIKV)VeroIC5018.59 µM[2][3]
Japanese Encephalitis Virus (JEV)VeroIC5019.91 µM[2][3]
CoronaviridaeSARS-CoV-2VeroE6IC50 (Plaque Reduction)57 nM
SARS-CoV-2Not SpecifiedIC505 µM[4]
Table 2: Viral Titer Reduction in Flavivirus Models
VirusConcentrationTime Post-InfectionLog10 Reduction in Viral TiterReference
Zika Virus (ZIKV)100 µM24 hours1.6[2]
36 hours2.25[2]
48 hours2.23[2]
Japanese Encephalitis Virus (JEV)100 µM24 hours1.08[2]
36 hours2.37[2]
48 hours2.72[2]
Table 3: Efficacy Against Other Viral Families
Virus FamilyVirusCell LineEfficacy MetricValueReference
PapillomaviridaeHuman Papillomavirus 16 (HPV16)HeLaIC50~50 nM[5]
TogaviridaeChikungunya Virus (CHIKV)Human Muscle Satellite CellsQualitativeSignificant inhibition of viral spread; Additive effect with chloroquine leading to near-total suppression.[3][5][6][7]
FiloviridaeEbola Virus (EBOV)Not SpecifiedQualitativeBlocks cleavage of the viral glycoprotein.[2]
HepadnaviridaeHepatitis B Virus (HBV)Not SpecifiedQualitativeMore effective than hexa-D-arginine (D6R) in reducing HBV replication.[2]
RetroviridaeHuman Immunodeficiency Virus 1 (HIV-1)Not SpecifiedQualitativeInhibits furin-mediated cleavage of the gp160 envelope protein.[2]
OrthomyxoviridaeInfluenza A VirusNot SpecifiedQualitativeReported to act as an antiviral agent.[2]

Mechanism of Action: Inhibition of Furin-Mediated Glycoprotein Cleavage

Decanoyl-RVKR-CMK's primary mechanism of action is the inhibition of the host protease furin. Many viruses, including flaviviruses, coronaviruses, and HIV, produce envelope glycoproteins as inactive precursors that require cleavage by furin or furin-like proteases to become functional. This cleavage event is essential for the virus to gain entry into host cells. By blocking this crucial step, Decanoyl-RVKR-CMK effectively halts the viral life cycle before it can establish a productive infection.

G cluster_virus Viral Life Cycle cluster_host Host Cell (Trans-Golgi Network) Viral_Entry Viral Entry Replication Replication & Assembly Precursor_GP Inactive Precursor Glycoprotein (e.g., prM, gp160, Spike) Replication->Precursor_GP Budding Budding & Release Furin Furin Protease Precursor_GP->Furin Cleavage Site Recognition Mature_GP Active Mature Glycoprotein Furin->Mature_GP Proteolytic Cleavage Mature_GP->Viral_Entry Enables Mature_GP->Budding Decanoyl_RVKR_CMK Decanoyl-RVKR-CMK Decanoyl_RVKR_CMK->Furin Inhibits

Figure 1. Signaling pathway of furin inhibition by Decanoyl-RVKR-CMK.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Antiviral Assay for Flaviviruses (Zika and Japanese Encephalitis Virus)
  • Cell Line and Virus: African green monkey kidney cells (Vero) were used for viral propagation and assays.[2] ZIKV (MR-766 strain) and JEV were used at a multiplicity of infection (MOI) of 0.2 for most experiments.[2]

  • Inhibitor Treatment: Vero cells were infected with the virus, and then treated with increasing concentrations of Decanoyl-RVKR-CMK (1, 10, 50, 100 µM).[2]

  • Plaque Assay: To determine the viral titer, supernatants from infected and treated cells were collected at various time points (24, 36, 48 hours post-infection).[2] Serial dilutions of the supernatant were used to infect fresh Vero cell monolayers. After incubation, the cells were fixed and stained to visualize and count the plaques, which represent areas of viral infection.[2]

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves generated from the plaque assay data using a non-linear regression model.[6]

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) was determined using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The CC50 for Decanoyl-RVKR-CMK in Vero cells was found to be 712.9 µM.[1][2]

Inhibition Assay for Human Papillomavirus 16 (HPV16)
  • Pseudovirus Production and Infection: HPV16 pseudoviruses carrying a reporter gene were used to infect HeLa cells.[5]

  • Inhibitor Treatment: The infection was carried out in the presence of varying concentrations of Decanoyl-RVKR-CMK.[5]

  • Efficacy Measurement: The IC50 was determined by measuring the activity of the reporter gene, which correlates with the level of infection.[5] The study found a dramatic inhibition of infection with an IC50 of approximately 50 nM.[5]

  • Control Experiments: To ensure specificity, control chloromethylketone compounds that do not inhibit furin were tested and showed negligible effects on infectivity.[5] Additionally, furin-deficient cell lines were shown to be resistant to HPV infection, confirming the essential role of furin.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antiviral efficacy of a compound like Decanoyl-RVKR-CMK.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Host Cells (e.g., Vero, HeLa) Infection 4. Infect Cells with Virus (at a specific MOI) Cell_Culture->Infection Virus_Prep 2. Prepare Virus Stock & Determine Titer Virus_Prep->Infection Compound_Prep 3. Prepare Serial Dilutions of Decanoyl-RVKR-CMK Treatment 5. Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Infection->Treatment Incubation 6. Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubation Plaque_Assay 7a. Quantify Viral Titer (Plaque Assay) Incubation->Plaque_Assay qPCR 7b. Measure Viral RNA (qRT-PCR) Incubation->qPCR Western_Blot 7c. Detect Viral Proteins (Western Blot) Incubation->Western_Blot Cytotoxicity 8. Assess Cell Viability (e.g., MTT, ATP assay) Incubation->Cytotoxicity Data_Analysis 9. Calculate IC50, CC50, and Selectivity Index Plaque_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Cytotoxicity->Data_Analysis

Figure 2. General workflow for antiviral efficacy testing.

Comparison with Alternatives

In studies on SARS-CoV-2, Decanoyl-RVKR-CMK was compared with other protease inhibitors. It was found that both Decanoyl-RVKR-CMK and the TMPRSS2 inhibitor camostat block virus entry. However, Decanoyl-RVKR-CMK further suppresses the cleavage of the spike protein and the formation of syncytia (cell fusion), which camostat does not.[8] Another furin inhibitor, naphthofluorescein, was also tested and found to primarily act by suppressing viral RNA transcription.[8]

For Chikungunya virus, Decanoyl-RVKR-CMK was compared with chloroquine. While chloroquine is thought to prevent viral entry by raising endosomal pH, Decanoyl-RVKR-CMK prevents the maturation of the viral envelope glycoproteins.[3][7] An additive effect was observed when both compounds were used together, resulting in almost total suppression of viral spread and yield.[3][6][7]

Conclusion

Decanoyl-RVKR-CMK demonstrates significant antiviral activity against a broad range of viruses by targeting a crucial host-cell factor, the furin protease. Its efficacy varies across different viral models, with particularly high potency observed against Human Papillomavirus and SARS-CoV-2 in the nanomolar range. While its effectiveness against flaviviruses is in the micromolar range, it still results in a substantial reduction in viral titers. For other viruses like Chikungunya, Ebola, HBV, and HIV, it has been shown to inhibit necessary glycoprotein processing, though more specific quantitative data would be beneficial for a complete comparative assessment. The data presented in this guide underscores the potential of Decanoyl-RVKR-CMK as a broad-spectrum antiviral candidate and provides a solid foundation for further research and development.

References

Synergistic Antiviral Effects of Decanoyl-RVKR-CMK TFA in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the complexities of viral pathogenesis necessitate the exploration of combination therapies. This guide provides a comparative analysis of the synergistic effects of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, with other antiviral agents. By targeting multiple pathways in the viral life cycle, combination therapies can offer enhanced efficacy, reduce required dosages, and potentially mitigate the development of resistance.

The Principle of Synergy: Targeting Multiple Viral Entry Pathways

This compound is a synthetic peptide mimetic that irreversibly inhibits furin, a host cell protease crucial for the maturation of glycoproteins of numerous viruses, including Flaviviruses and Coronaviruses.[1][2] Viruses like SARS-CoV-2 utilize a two-step process for cell entry, often involving both furin and another host protease, transmembrane protease serine 2 (TMPRSS2). Furin pre-cleaves the viral spike protein, priming it for subsequent cleavage by TMPRSS2 at the cell surface, which ultimately triggers membrane fusion and viral entry.[3][4][5]

By combining a furin inhibitor like this compound with a TMPRSS2 inhibitor, it is possible to block two critical and distinct steps in the viral entry process. This dual blockade is hypothesized to produce a synergistic antiviral effect, meaning the combined effect is significantly greater than the sum of the effects of each drug administered alone.

Quantitative Analysis of Synergistic Effects

While direct quantitative data for the synergistic effects of this compound with other specific antivirals is an area of ongoing research, studies on other potent furin inhibitors in combination with TMPRSS2 inhibitors provide strong evidence for this synergistic principle. The data below is from a study on the furin inhibitor MI-1851 and the TMPRSS2 inhibitor T-ex5 PPMO against SARS-CoV-2 in Calu-3 human airway cells.[4] this compound, as a well-characterized furin inhibitor, is expected to exhibit similar synergistic potential.

TreatmentVirus Titer Reduction (fold-change) at 24h post-infection
Control (untreated)1
T-ex5 PPMO (25 µM)~500
MI-1851 (50 µM)~30
Combination: T-ex5 PPMO (25 µM) + MI-1851 (50 µM) ~15,000

Data adapted from a study on SARS-CoV-2 replication in Calu-3 cells.[4]

Another study investigating a combination of a non-toxic BOS furin inhibitor with the TMPRSS2 inhibitor camostat reported an average synergistic reduction of viral infection by approximately 95%.[3][5] These findings strongly support the strategy of combining furin and TMPRSS2 inhibitors for a potent antiviral effect.[3][4][5]

Experimental Protocols

The following is a generalized experimental protocol for assessing the synergistic antiviral effects of two compounds, based on methodologies described in the cited literature.[4][6]

1. Cell Culture and Virus Propagation:

  • Human cell lines susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2) are cultured in appropriate media and conditions.

  • Viral stocks are propagated and titrated to determine the concentration required for infection experiments (e.g., multiplicity of infection - MOI).

2. Antiviral Synergy Assay (Checkerboard Assay):

  • Cells are seeded in 96-well plates and incubated overnight.

  • A dilution series of each compound (e.g., this compound and a TMPRSS2 inhibitor) is prepared.

  • The two compounds are added to the cells in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Control wells with single drugs and no drugs are included.

  • Cells are then infected with the virus at a predetermined MOI.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the antiviral effect is quantified.

3. Quantification of Antiviral Effect:

  • Viral Titer Reduction Assay: The supernatant from each well is collected, and the amount of infectious virus is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a fresh layer of susceptible cells.

  • Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted from the cell lysate or supernatant and quantified to measure the inhibition of viral replication.

  • Cell Viability/Cytopathic Effect (CPE) Assay: Cell viability is measured using assays like MTT or CellTiter-Glo to assess the protective effect of the drugs from virus-induced cell death.

4. Data Analysis:

  • The percentage of viral inhibition for each drug combination is calculated relative to the virus control.

  • Synergy is quantitatively assessed using models such as the Bliss independence model or the Loewe additivity model. A synergy score is calculated to determine if the combination is synergistic, additive, or antagonistic.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams are provided.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitors Antiviral Intervention Spike_unprimed Spike Protein (S) Spike_S1S2 S1/S2 Cleaved Spike Spike_unprimed->Spike_S1S2 S1/S2 Cleavage ACE2 ACE2 Receptor Spike_S1S2->ACE2 Binding Spike_S2 S2' Cleaved Spike Membrane_Fusion Membrane Fusion & Viral Entry Spike_S2->Membrane_Fusion S2' Cleavage Furin Furin Furin->Spike_unprimed TMPRSS2 TMPRSS2 TMPRSS2->Spike_S2 ACE2->Spike_S2 Conformational Change Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Furin Inhibits TMPRSS2_Inhibitor TMPRSS2 Inhibitor (e.g., Camostat) TMPRSS2_Inhibitor->TMPRSS2 Inhibits

Caption: Synergistic inhibition of SARS-CoV-2 entry pathway.

G cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis A 1. Culture susceptible host cells B 2. Seed cells in 96-well plates A->B D 4. Add drug combinations to wells in a checkerboard layout B->D C 3. Prepare serial dilutions of Antiviral A (Furin Inhibitor) and Antiviral B (e.g., TMPRSS2 Inhibitor) C->D E 5. Infect cells with virus (e.g., SARS-CoV-2) D->E F 6. Incubate for a defined period (e.g., 24-72h) E->F G 7. Quantify viral load (e.g., Plaque Assay, qRT-PCR) F->G H 8. Assess cell viability (CPE Assay) F->H I 9. Calculate synergy scores (e.g., Bliss, Loewe) G->I H->I

Caption: Experimental workflow for antiviral synergy testing.

Conclusion

The strategy of combining this compound with other antivirals, particularly those targeting different stages of the viral life cycle such as TMPRSS2 inhibitors, holds significant promise for developing more effective therapeutic regimens. The available data on similar furin inhibitors strongly suggests a high potential for synergistic effects, leading to a more potent and potentially resistance-limiting antiviral strategy. Further research to quantify the synergistic effects of this compound with a broader range of antiviral compounds is warranted and represents a promising avenue for future drug development.

References

Safety Operating Guide

Proper Disposal of Decanoyl-RVKR-CMK TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Decanoyl-RVKR-CMK TFA is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. All disposal procedures must comply with local, state, and federal regulations.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a peptide-based chloromethylketone (CMK) inhibitor used in biochemical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[1] A suitable respirator should be used when there is a risk of dust or aerosol formation.[1]

  • Ventilation: Use this compound only in areas with adequate exhaust ventilation.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[2] Avoid direct sunlight and sources of ignition.[1]

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealed container for "this compound waste."

    • This container should be used for the pure compound, any contaminated materials (e.g., pipette tips, gloves, absorbent pads), and unused solutions.

  • Handling Spills:

    • In case of a spill, evacuate personnel from the immediate area.[1]

    • Wear full personal protective equipment.[1]

    • Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]

    • For solid spills, carefully collect the material, avoiding dust formation.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

    • Collect all cleanup materials into the designated waste container.[1]

  • Preparing for Disposal:

    • Ensure the waste container is tightly sealed and properly labeled with the chemical name and hazard symbols.

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.[1]

Summary of Hazard Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]P273: Avoid release to the environment. P391: Collect spillage.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Disposal Workflow

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area ppe->handling spill Spill Occurs handling->spill waste_gen Generate Waste (Unused chemical, contaminated items) handling->waste_gen collect_spill Contain & Absorb Spill spill->collect_spill Yes segregate Place in Labeled, Sealed Hazardous Waste Container waste_gen->segregate decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->segregate storage Store Waste Securely segregate->storage disposal_co Contact Approved Waste Disposal Company storage->disposal_co sds Provide Safety Data Sheet disposal_co->sds end End: Compliant Disposal sds->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.